m3OMG
Descripción
has antidepressant activity
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3,4-dihydroxy-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVUKXKEXOTUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192562 | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-86-9 | |
| Record name | M3OMG | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3934-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | M3OMG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3934-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-O-METHYLGALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FIX3OQ9G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Methyl 3-O-methylgallate (M3OMG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-methylgallate (M3OMG) is a phenolic compound and a derivative of gallic acid. It has garnered interest in the scientific community for its potential antioxidant and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its role in mitigating oxidative stress.
Chemical Structure and Properties
This compound is chemically known as Methyl 3-O-methylgallate. Its structure is characterized by a methyl gallate core with an additional methyl group at the 3-O position.
| Property | Value |
| IUPAC Name | Methyl 3,4-dihydroxy-5-methoxybenzoate |
| Synonyms | This compound, Methyl 3-O-methylgallate |
| CAS Number | 3934-86-9 |
| Molecular Formula | C₉H₁₀O₅ |
| Molecular Weight | 198.17 g/mol |
| SMILES | COC(=O)c1cc(O)c(O)c(OC)c1 |
Synthesis of Methyl 3-O-methylgallate (this compound)
A detailed, publicly available experimental protocol for the specific synthesis of Methyl 3-O-methylgallate is not readily found in the searched literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The synthesis would likely involve a multi-step process starting from gallic acid.
Proposed Synthetic Pathway:
A likely synthetic strategy involves the selective methylation of a protected gallic acid derivative.
-
Esterification of Gallic Acid: Gallic acid is first esterified to form methyl gallate. This is a standard reaction often carried out using methanol in the presence of an acid catalyst like sulfuric acid.
-
Selective Protection of Hydroxyl Groups: To achieve methylation at the 3-O position, the hydroxyl groups at the 4 and 5 positions would likely need to be protected. This could be achieved using protecting groups that can be selectively removed later in the synthesis.
-
Methylation: The free hydroxyl group at the 3-position is then methylated. Common methylating agents include dimethyl sulfate or methyl iodide in the presence of a base.
-
Deprotection: The protecting groups on the 4 and 5-hydroxyl groups are removed to yield the final product, Methyl 3-O-methylgallate.
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for Methyl 3-O-methylgallate.
Biological Activity: In Vivo Neuroprotective Effects
This compound has been investigated for its neuroprotective effects against sodium fluoride (NaF)-induced oxidative stress in rats. The primary findings indicate that this compound can mitigate the detrimental effects of NaF-induced neurotoxicity by modulating endogenous antioxidant defense mechanisms.
Experimental Protocols
The following experimental design is based on published studies investigating the in vivo effects of this compound.
4.1.1. Animal Model and Treatment
-
Animal Model: Male Wistar rats.
-
Treatment Groups:
-
Control group
-
NaF group (Sodium Fluoride)
-
NaF + this compound (10 mg/kg, intraperitoneal injection)
-
NaF + this compound (20 mg/kg, intraperitoneal injection)
-
NaF + Vitamin C (positive control)
-
-
Dosing Regimen: this compound or Vitamin C was administered for one week prior to and concurrently with NaF exposure.
-
Induction of Oxidative Stress: Oxidative stress was induced by administering NaF in the drinking water.
4.1.2. Biomarker Analysis
-
Thiobarbituric Acid Reactive Substances (TBARS): An indicator of lipid peroxidation.
-
Reduced Glutathione (GSH): A key intracellular antioxidant.
-
Superoxide Dismutase (SOD): An antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
-
Catalase (CAT): An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide.
Quantitative Data
Detailed quantitative data from the primary research articles, including mean values, standard deviations, and statistical significance, are not fully available in the publicly accessible literature. However, the qualitative results from these studies are summarized below.
Table 1: Summary of this compound's Effects on Oxidative Stress Markers in NaF-Treated Rats
| Biomarker | Effect of NaF Treatment | Effect of this compound Treatment |
| TBARS | Increased | Decreased (normalized towards control levels) |
| GSH | Decreased | Increased (restored towards control levels) |
| SOD Activity | Decreased | Increased (restored towards control levels) |
| CAT Activity | Decreased | Increased (restored towards control levels) |
Experimental Workflow and Signaling
The in vivo studies demonstrate that this compound confers protection against NaF-induced oxidative stress. The logical flow of this process and the key players involved are depicted in the following diagrams.
Experimental Workflow:
Caption: Workflow of the in vivo study on this compound's neuroprotective effects.
Signaling Pathway of Oxidative Stress and this compound's Intervention:
Caption: this compound's mechanism in mitigating NaF-induced oxidative stress.
Conclusion
Methyl 3-O-methylgallate (this compound) demonstrates significant antioxidant and neuroprotective potential, at least in preclinical models of sodium fluoride-induced neurotoxicity. Its mechanism of action appears to be rooted in the direct scavenging of reactive oxygen species and the restoration of endogenous antioxidant enzyme activities. Further research is warranted to fully elucidate its therapeutic potential and to establish detailed quantitative efficacy and safety profiles. The development of a standardized and scalable synthetic process will be crucial for advancing the investigation of this promising compound.
Introduction to Methylglyoxal (MGO)
An In-Depth Technical Guide on the In Vitro Mechanism of Action of Methylglyoxal (MGO)
Methylglyoxal (MGO) is a highly reactive dicarbonyl compound primarily generated as a byproduct of glycolysis.[1] In the context of cancer, MGO exhibits a dual role; it can promote tumor progression at lower concentrations, while higher concentrations tend to exert anti-tumor effects.[2] This paradoxical behavior is attributed to its ability to modulate various cellular processes, including signaling pathways, cell proliferation, apoptosis, and metabolism.[1][3] MGO is a precursor of advanced glycation end products (AGEs), which are formed through non-enzymatic reactions with proteins, lipids, and nucleic acids.[4] The interaction of AGEs with their receptor (RAGE) can trigger signaling cascades that influence cancer cell behavior.[2] This guide provides a comprehensive overview of the in vitro mechanisms of action of MGO, with a focus on its impact on cancer cells, supported by experimental protocols and quantitative data.
Pro-Cancerogenic Mechanisms of MGO in Vitro
At lower, often pathophysiological, concentrations, MGO can contribute to cancer progression through several mechanisms.
Activation of Pro-Survival Signaling Pathways
MGO has been shown to activate pro-survival pathways that enhance cancer cell proliferation and migration. For instance, in ER-positive MCF-7 human breast cancer cells, low doses of MGO-BSA-AGEs (50-100 µg/ml) lead to a significant increase in cell proliferation and migration through the activation of the MAPK pathway and phosphorylation of cAMP-response element binding protein (CREB1).[3] Furthermore, MGO can directly modify and activate Akt, a key kinase in the PI3K/Akt signaling pathway, promoting cell cycle progression and proliferation.[2]
Induction of Mesenchymal Phenotype and Invasion
In anaplastic thyroid cancer (ATC) cell lines, the accumulation of MGO-derived hydroimidazolone 1 (MG-H1) has been linked to increased invasion and migration properties, as well as a more pronounced mesenchymal phenotype. This is mediated through a novel mechanism involving transforming growth factor β 1 (TGF-β1) and focal adhesion kinase (FAK) signaling.[3]
Anti-Cancerogenic Mechanisms of MGO in Vitro
Conversely, at higher concentrations, MGO demonstrates potent anti-cancer activities.
Induction of Apoptosis
MGO can induce apoptosis in various cancer cell lines.[3] This is often achieved through the activation of the mitochondrial apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS) and advanced glycation end products.[1] In human umbilical vein endothelial cells (HUVECs), MGO treatment leads to a dose-dependent increase in the sub-G1 phase of the cell cycle, indicative of apoptosis, which has been confirmed by TUNEL assays.[5]
Inhibition of Cell Proliferation, Migration, and Invasion
High concentrations of MGO inhibit the proliferation of malignant cells by suppressing the synthesis of DNA and proteins.[1][3] In DLD-1 and SW480 colon cancer cells, MGO has been shown to inhibit viability, proliferation, migration, and invasion.[1] Similarly, in liver cancer cells, even low concentrations of MGO (1 μM) were found to decrease migration, invasion, and adhesion in a p53-dependent manner without affecting cell viability.[3]
Impairment of Glycolytic Metabolism
MGO can interfere with the energy metabolism of cancer cells. In colon cancer cells, treatment with MGO resulted in reduced glucose consumption, lactate production, and ATP production.[1] This impairment of the glycolytic pathway is associated with the downregulation of c-Myc protein, a key regulator of cancer metabolism.[1]
Key Signaling Pathways Modulated by MGO
MGO's multifaceted effects are largely mediated through its influence on critical intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of many cellular processes, and its dysregulation is common in cancer.[6] MGO can activate various branches of the MAPK family, including JNK, ERK, and p38.[3] The activation of these kinases can lead to downstream effects on cell viability, proliferation, and apoptosis.[3]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is central to cell growth, survival, and metabolism. MGO has been shown to modulate this pathway, often in a dose-dependent manner. At lower concentrations, MGO can increase the phosphorylation of Akt, promoting cell proliferation.[7] Conversely, at higher concentrations, MGO can inhibit mTORC1, a downstream effector of Akt, leading to reduced cell growth.[8]
Experimental Protocols for In Vitro Assessment of MGO Activity
A general workflow for assessing the in vitro effects of MGO is depicted below, followed by detailed protocols for key assays.
Cell Viability and Proliferation Assays (MTT, CCK-8)
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HUVECs at 7 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[9]
-
Treatment: Treat cells with various concentrations of MGO (e.g., 0, 10, 20, 50, 100, or 200 µM) for a specified duration (e.g., 24 hours).[9]
-
Reagent Addition:
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[9][10]
Apoptosis Assays
-
Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:
-
Cell Treatment: Seed cells (e.g., HUVECs at 5 x 10⁵ cells/mL) in 6-well plates and treat with MGO.[11]
-
Harvesting: Collect cells by trypsinization and wash with cold PBS.[11]
-
Staining: Resuspend cells in 1x binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[11]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Cell Fixation and Permeabilization: Fix MGO-treated cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[11]
-
Labeling: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs, for 1 hour at 37°C.[11]
-
Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.[11]
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Lyse MGO-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[8][9]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize the signal with an imaging system.[6]
Cell Migration and Invasion Assays
-
Wound Healing Assay:
-
Monolayer Culture: Grow cells to a confluent monolayer in a culture plate.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Treatment and Imaging: Treat the cells with MGO and capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Analysis: Measure the closure of the wound over time to assess cell migration.
-
-
Transwell Assay:
-
Chamber Setup: Use a Transwell chamber with a porous membrane. For invasion assays, coat the membrane with Matrigel.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treatment: Add MGO to the upper or lower chamber.
-
Incubation: Incubate for a sufficient time to allow cell migration or invasion through the membrane.
-
Staining and Counting: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells that have moved to the bottom of the membrane and count them under a microscope.
-
Summary of Quantitative In Vitro Data for MGO
The following tables summarize some of the quantitative effects of MGO observed in vitro.
| Cell Line | MGO Concentration | Duration | Effect on Cell Viability | Citation |
| HUVECs | 50, 100, 200 µM | 24 h | Significantly inhibited | [9] |
| HUVECs | 20 µM (with SFN) | 24 h | Significantly reduced | [9] |
| HepG2 | 1-10 mM | 36 h | Cytotoxic effect | [10] |
| 3T3-L1 | 5-20 µM | - | Stimulated proliferation | [7] |
| Cell Line | MGO Concentration | Duration | Apoptotic Effect | Assay Used | Citation |
| HUVECs | 250–750 μM | 18 h | Dose-dependent increase in sub-G1 phase | Flow Cytometry | [5] |
| HUVECs | 100 µM | 3 days | Marked detection of TUNEL-positive cells | TUNEL | [5] |
| HepG2 | 1, 3 mM | 36 h | Induced apoptosis | Western Blot | [10] |
| Cell Line | MGO Concentration | Duration | Effect on Signaling Pathway | Citation |
| HK-2 | 500 µM | 0.5, 2 h | Increased p-PI3K/PI3K and p-AKT/AKT ratios | [13] |
| HUVECs | 100 µM | 24 h | Reduced Nrf2 and HO-1 expression | [9] |
| HUVECs | - | 5 h | Activation of p53 | [8] |
| HUVECs | - | 5 h | Inhibition of mTORC1 | [8] |
| Vascular Smooth Muscle Cells | 1-10 µM | 24, 48, 72 h | Triggered proliferation via ERK1/2 and Akt phosphorylation | [14] |
Conclusion
The in vitro mechanism of action of methylglyoxal is complex and highly context-dependent, particularly concerning its concentration and the specific cell type being studied. At lower concentrations, it can promote pro-cancerous phenotypes by activating survival and migratory signaling pathways. In contrast, higher concentrations are generally cytotoxic, inducing apoptosis and inhibiting key cancer-promoting processes. The modulation of major signaling cascades like the MAPK and PI3K/Akt/mTOR pathways appears to be central to these dual effects. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols provided, is crucial for researchers in the fields of cancer biology and drug development who are investigating the therapeutic potential or pathological implications of MGO.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]
- 3. The Dual-Role of Methylglyoxal in Tumor Progression – Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylglyoxal, a glycolysis side-product, induces Hsp90 glycation and YAP-mediated tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylglyoxal‐induced apoptosis is dependent on the suppression of c‐FLIPL expression via down‐regulation of p65 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methylglyoxal mediates adipocyte proliferation by increasing phosphorylation of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylglyoxal induces p53 activation and inhibits mTORC1 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose metabolite methylglyoxal induces vascular endothelial cell pyroptosis via NLRP3 inflammasome activation and oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin prevents methylglyoxal-induced apoptosis by suppressing oxidative stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased cellular protein modification by methylglyoxal activates endoplasmic reticulum-based sensors of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of ectopic lipid accumulation induced by methylglyoxal via activation of the NRF2/PI3K/AKT pathway implicates renal lipotoxicity caused by diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylglyoxal enhances the proliferation of vascular smooth muscle cells via Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Methylated Guanosine Derivatives in Cell Signaling: An In-depth Technical Guide
Disclaimer: Extensive research did not yield specific information on a molecule abbreviated as "m3OMG" in the context of cell signaling. This guide will therefore focus on the established biological functions of closely related methylated guanosine derivatives, namely N2-methylguanosine (m2G) and 2'-O-methylguanosine , which play significant roles in cellular processes. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Methylated Guanosine in Cellular Regulation
Guanosine modifications, particularly methylation, are critical post-transcriptional modifications that influence the structure, stability, and function of RNA molecules. These modifications are integral to a wide range of cellular signaling pathways, affecting processes from protein synthesis to innate immune responses. This guide will explore the roles of N2-methylguanosine (m2G) and 2'-O-methylguanosine in cell signaling, providing a comprehensive overview of their mechanisms of action, the enzymes involved, and their impact on cellular function.
N2-methylguanosine (m2G) in tRNA and snRNA Function
N2-methylguanosine (m2G) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and small nuclear RNA (snRNA). The presence of m2G is crucial for the proper functioning of these molecules, thereby impacting protein synthesis and pre-mRNA splicing.
Role in Protein Synthesis and Cell Proliferation
The methylation of guanosine at the N2 position in tRNAs is essential for optimal protein synthesis and cell proliferation.[1] This modification is installed by specific methyltransferases. For instance, the TRMT11 and THUMPD3 enzymes are responsible for methylating positions 10 and 6 of tRNAs, respectively.[1] The absence of these m2G modifications can impair protein synthesis, although it does not significantly affect the stability, folding, or aminoacylation of the substrate tRNAs.[1] This suggests that m2G modifications in tRNAs play a synergistic role in the efficiency of the translation process.[1]
Function in Pre-mRNA Splicing
Beyond its role in translation, m2G is also a critical modification in U6 snRNA, a core component of the spliceosome. The enzyme THUMPD2 has been identified as the methyltransferase responsible for this modification.[1] The presence of m2G in U6 snRNA is important for fine-tuning pre-mRNA splicing, a fundamental process for generating mature messenger RNA (mRNA) and ensuring proteomic diversity.[1]
Enzymatic Regulation of m2G Modification
The installation of m2G is a highly regulated process involving a family of methyltransferases. Many of these enzymes are allosterically regulated by the human protein TRMT112.[1] This regulatory mechanism ensures the precise and efficient methylation of target RNA molecules.
2'-O-methylguanosine in Innate Immunity
2'-O-methylation of guanosine is another critical RNA modification with significant implications for cell signaling, particularly in the context of the innate immune system. This modification can modulate the activation of Toll-like receptors (TLRs), which are key sensors of foreign RNA.
Antagonism of Toll-Like Receptor 7 (TLR7)
Recent studies have shown that the 2'-O-methylation status of a single guanosine can determine whether a transfer RNA molecule activates or inhibits Toll-like receptor 7 (TLR7).[2] Bacterial tRNA containing a 2'-O-methylated guanosine at position 18 (Gm18) can act as a TLR7 antagonist, suppressing the immunostimulatory activity of other bacterial tRNAs.[2] This antagonistic effect is dependent on the presence of Gm18, as tRNA from an E. coli strain lacking the enzyme responsible for this modification (trmH) regains its immunostimulatory potential.[2]
Mechanism of TLR7 Antagonism
The inhibitory effect of Gm18-modified tRNA suggests a mechanism of immune evasion by bacteria. By modifying their tRNA, bacteria can prevent the activation of TLR7 in host immune cells, thereby attenuating the innate immune response.[2] This finding highlights the crucial role of RNA modifications in the interplay between pathogens and the host immune system.
Quantitative Data on Methylated Guanosine Signaling
The following table summarizes key quantitative findings related to the effects of methylated guanosine derivatives in cellular signaling.
| Molecule/Modification | Cellular Process | Quantitative Effect | Reference |
| N2-methylguanosine (m2G) | Protein Synthesis | Lack of m2G in tRNAs impairs protein synthesis. | [1] |
| N2-methylguanosine (m2G) | Cell Proliferation | Absence of m2G tRNA methyltransferases affects the proliferation of HCT116 colon cancer cells. | [1] |
| 2'-O-methylguanosine (Gm18) | TLR7 Activation | In vitro methylation of immunostimulatory Gm18-negative tRNA with recombinant trmH abolished its IFN-α inducing potential. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of methylated guanosine derivatives in cell signaling. Below are outlines of key experimental protocols.
In Vitro tRNA Methylation Assay
This assay is used to determine the activity of tRNA methyltransferases.
-
Reaction Mixture: Combine purified E. coli tRNA, the recombinant methyltransferase enzyme, and S-adenosyl methionine (SAM), including a radioactively labeled version such as [3H]-SAM, in a suitable buffer (e.g., 25 mM K-phosphate pH 7.5, 50 μM EDTA, 5 mM MgCl2, 5 mM NH4Cl).[1]
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Quantification: The incorporation of the radiolabeled methyl group into the tRNA is quantified to determine the enzyme's activity. This can be done by spotting the reaction mixture onto filter paper, washing away unincorporated [3H]-SAM, and measuring the remaining radioactivity using a scintillation counter.
Analysis of tRNA Modification by HPLC
High-performance liquid chromatography (HPLC) can be used to identify and quantify modified nucleosides in tRNA.
-
tRNA Digestion: Purified tRNA is digested to single nucleosides using enzymes like P1 nuclease and bacterial alkaline phosphatase.[2]
-
HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC.
-
Detection and Quantification: The nucleosides are detected by their UV absorbance at 254 nm. The identity of the modified nucleosides is confirmed by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas.
Toll-Like Receptor (TLR) Activation Assay
This assay measures the ability of RNA molecules to stimulate TLRs in immune cells.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or mouse dendritic cells (DCs) are cultured in appropriate media.[2]
-
Stimulation: The cells are stimulated with the tRNA of interest complexed with a transfection reagent like DOTAP to facilitate endosomal uptake.[2]
-
Cytokine Measurement: After a 20-hour incubation, the supernatant is collected, and the concentration of secreted cytokines, such as IFN-α, is measured by ELISA.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-O-methylgallate (m3OMG): Synthesis, Antioxidant Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-O-methylgallate (m3OMG), a rare natural phenolic compound, has demonstrated significant potential as a neuroprotective agent due to its potent antioxidant properties. This technical guide provides a comprehensive overview of this compound, including its discovery, a plausible synthetic route, and a detailed examination of its biological activities. Quantitative data from key studies are presented in tabular format for clear comparison, and detailed experimental protocols are provided for the primary assays used to characterize its antioxidant effects. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.
Introduction and Discovery
Methyl 3-O-methylgallate, abbreviated as this compound, is a derivative of gallic acid and has been identified as a rare natural product.[1] While a singular "discovery" event is not prominently documented in scientific literature, its significance has emerged from studies investigating natural compounds with antioxidant and neuroprotective activities. Notably, synthetic this compound has been utilized in research to explore its protective effects against oxidative stress, indicating its availability through chemical synthesis for scientific investigation.[2]
Chemical Synthesis
The synthesis would likely involve a multi-step process including:
-
Esterification: The carboxylic acid group of gallic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions. This is a standard procedure often carried out using methanol in the presence of an acid catalyst.
-
Selective Methylation: The most critical step is the selective methylation of one of the phenolic hydroxyl groups. This can be a challenging step due to the presence of multiple reactive hydroxyl groups. It may require the use of protecting groups to block the other hydroxyls, followed by methylation of the desired position and subsequent deprotection.
-
Purification: The final product would require purification, likely through column chromatography, to isolate the desired Methyl 3-O-methylgallate from any side products or unreacted starting materials.
Conceptual Experimental Workflow for this compound Synthesis
Caption: Proposed multi-step synthesis of this compound from gallic acid.
Biological Activity and Mechanism of Action
The primary biological activity of this compound identified to date is its potent antioxidant and neuroprotective effects. It has been shown to mitigate oxidative stress in both in vitro and in vivo models.[2][3]
Antioxidant Effects
This compound's antioxidant activity is attributed to its ability to scavenge free radicals and to modulate the activity of endogenous antioxidant enzymes.
-
Radical Scavenging: As a phenolic compound, this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.
-
Modulation of Antioxidant Enzymes: In vivo studies have shown that this compound can restore the levels of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which are crucial for cellular defense against oxidative damage.[2]
Conceptual Diagram of this compound's Antioxidant Mechanism
References
- 1. Antioxidant and Cytoprotective Effects of (−)-Epigallocatechin-3-(3″-O-methyl) Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of methyl-3-O-methyl gallate against sodium fluoride-induced oxidative stress in the brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
M3OMG (Branched-Chain Alpha-Ketoacid Dehydrogenase E1 Beta Subunit): A Potential Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-methyl-2-oxovalerate dehydrogenase (lipoamide), more commonly known as the E1β subunit of the branched-chain α-ketoacid dehydrogenase (BCKD) complex and encoded by the BCKDHB gene, plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs). While genetic deficiencies in the BCKD complex leading to Maple Syrup Urine Disease (MSUD) have been extensively studied, emerging evidence implicates dysregulated BCAA metabolism in a broader range of pathologies, including certain cancers and metabolic disorders. This positions the BCKD complex, and specifically its M3OMG subunit, as a potential therapeutic target. This technical guide provides a comprehensive overview of the this compound core, including its function, associated pathologies, and the current landscape of therapeutic development. We present key quantitative data, detailed experimental protocols for assessing enzyme activity and screening for inhibitors, and visualizations of the relevant biological pathways and experimental workflows to aid in the exploration of this compound as a druggable target.
Introduction to this compound and the BCKD Complex
The this compound protein is the beta subunit of the E1 component of the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC)[1][2]. The E1 component, a heterotetramer of two alpha (encoded by BCKDHA) and two beta subunits (encoded by BCKDHB), is responsible for the thiamine pyrophosphate (TPP)-dependent decarboxylation of branched-chain α-ketoacids (BCKAs) derived from the BCAAs leucine, isoleucine, and valine[1][2][3]. This is the irreversible and rate-limiting step in BCAA catabolism[4][5].
The BCKDC is a large, multi-enzyme complex that, in addition to the E1 component, comprises a dihydrolipoyl transacylase (E2) core and a dihydrolipoamide dehydrogenase (E3) component[3][6]. The coordinated action of these subunits channels substrates and intermediates to catalyze the oxidative decarboxylation of BCKAs, producing branched-chain acyl-CoAs, NADH, and CO2[7].
The Branched-Chain Amino Acid Catabolism Pathway
The catabolism of BCAAs is a critical metabolic pathway that not only serves to dispose of excess BCAAs but also contributes to the cellular energy pool and provides precursors for the synthesis of other molecules. The pathway is initiated by the reversible transamination of BCAAs to their corresponding BCKAs by branched-chain aminotransferases (BCATs). The BCKDC then catalyzes the first committed step in the degradation of these BCKAs.
This compound as a Therapeutic Target
Maple Syrup Urine Disease (MSUD)
Mutations in the BCKDHA, BCKDHB, or DBT genes lead to deficient BCKDC activity, resulting in the accumulation of BCAAs and BCKAs, a condition known as Maple Syrup Urine Disease (MSUD)[1][2]. MSUD is an autosomal recessive disorder with varying degrees of severity, from the classic neonatal-onset form to milder intermediate and intermittent forms[8]. The buildup of these metabolites, particularly leucine, is neurotoxic and can lead to severe neurological damage, developmental delay, and death if untreated[1][2].
Current therapeutic strategies for MSUD are primarily focused on strict dietary management to limit BCAA intake, liver transplantation to provide a source of functional enzyme, and, more recently, gene therapy approaches[9]. While these interventions can be life-saving, they present significant challenges and do not represent a cure. The development of small molecule activators of residual BCKDC activity could offer a valuable therapeutic option for some MSUD patients.
Cancer
Altered BCAA metabolism has been increasingly recognized as a feature of several cancers. Cancer cells often exhibit metabolic reprogramming to support their rapid proliferation and survival[10]. In some cancers, there is an upregulation of enzymes involved in BCAA catabolism, suggesting a reliance on BCAAs as a source of carbon and nitrogen for biosynthesis and energy production.
For instance, upregulation of BCAT2 and BCKDHA has been observed in melanoma[11]. In non-small cell lung cancer (NSCLC), increased BCAA uptake and altered BCAA metabolism have been reported[12]. Furthermore, a comparative analysis of cancer cell lines revealed an association between epithelial-mesenchymal transition and the upregulation of enzymes in the BCAA degradation pathway[13]. Silencing of BCAT2, the enzyme upstream of the BCKD complex, has been shown to reduce proliferation in a breast cancer cell line[13]. These findings suggest that inhibiting the BCAA catabolic pathway, potentially at the level of the BCKD complex, could be a viable anti-cancer strategy.
Metabolic Disorders
Dysregulation of BCAA metabolism has also been linked to metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). Elevated plasma levels of BCKAs and increased hepatic expression of BCKD kinase (BCKDK), the enzyme that inactivates the BCKD complex, are features of human NAFLD[14]. Treatment with a BCKDK inhibitor in diet-induced obese mice was shown to reduce weight gain and decrease plasma concentrations of BCAAs and BCKAs[15]. This suggests that enhancing BCKD complex activity could be beneficial in these conditions.
Quantitative Data
Quantitative data on the kinetics and inhibition of the BCKD complex are crucial for drug development efforts. The following tables summarize key parameters reported in the literature.
Table 1: Kinetic Properties of Bovine Kidney BCKD Complex
| Substrate | Apparent Km (µM) |
|---|---|
| α-Ketoisovalerate | 37 |
| α-Ketoisocaproate | 50 |
| α-Keto-β-methylvalerate | 40 |
| α-Ketobutyrate | 56 |
| Pyruvate | 1000 |
Data from Pettit et al. (1978)[16]
Table 2: Inhibition of BCKD Complex and BCKD Kinase
| Compound | Target | Inhibition Type | Ki / IC50 | Source |
|---|---|---|---|---|
| α-Chloroisocaproate | BCKD Complex | Competitive | ~0.5 mM (Ki) | Paxton & Harris (1982)[17] |
| α-Chloroisocaproate | BCKD Kinase | - | 7.5 µM (IC50) | Paxton & Harris (1982)[17] |
| Thiamine Pyrophosphate | BCKD Kinase | - | 2.5 µM (IC50) in the presence of 1 µM free Ca2+ | Harris et al. (1982) |
| BT2 | BCKDK | - | 0.96 ± 0.33 µM (IC50 at 15 µM ATP) | Tso et al. (2023)[18] |
| Valsartan | BCKDK | ATP Competitive | 1.7 ± 1.9 µM (IC50 at 15 µM ATP) | Tso et al. (2023)[18] |
Experimental Protocols
Accurate and reproducible assays are essential for screening and characterizing potential modulators of this compound/BCKD complex activity. Below are detailed methodologies for key experiments.
Non-Radioactive Colorimetric Assay for BCKD Complex Activity
This assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction, resulting in the formation of a colored formazan product that can be measured spectrophotometrically. A commercially available kit for this assay is available from Biomedical Research Service Center[7].
Materials:
-
BCKDC Assay Solution (containing INT)
-
20x Cofactors (including TPP, CoA, and NAD+)
-
20x BCKDC Substrate (e.g., α-ketoisocaproate)
-
10x Lysis Buffer
-
10x Extraction Buffer
-
Microplate reader capable of measuring absorbance at 492 nm
Procedure:
-
Prepare cell or tissue lysates using the provided Lysis and Extraction Buffers.
-
Prepare a reaction mixture containing the BCKDC Assay Solution, 1x Cofactors, and 1x BCKDC Substrate.
-
Add the cell or tissue lysate to the reaction mixture in a 96-well plate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 492 nm.
-
The intensity of the red color formed is proportional to the BCKDC activity.
Radiometric Assay for BCKD Complex Activity
This highly sensitive assay measures the release of 14CO2 from a carboxyl-labeled BCKA substrate.
Materials:
-
α-keto[1-14C]isocaproate
-
25 mM HEPES buffer
-
NAD+, CoASH, TPP
-
Dithiothreitol (DTT)
-
25-ml Erlenmeyer flasks with a center well
-
Scintillation vials and scintillation fluid
Procedure:
-
Prepare a reaction mixture in a 25-ml Erlenmeyer flask containing HEPES buffer, cofactors (NAD+, CoASH, TPP), DTT, and the enzyme source (e.g., mitochondrial extract).
-
Add a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide) to the center well of the flask.
-
Initiate the reaction by adding α-keto[1-14C]isocaproate.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by injecting an acid (e.g., perchloric acid) into the main compartment of the flask.
-
Continue incubation to allow for the complete trapping of the released 14CO2.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.
HPLC-Based Assay for BCKD Complex Activity
This method offers a non-radioactive alternative for directly measuring the product of the BCKD complex reaction.
Materials:
-
2-ketoisocaproic acid (substrate)
-
Cofactors (as in the radiometric assay)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase appropriate for separating CoA esters
Procedure:
-
Perform the enzymatic reaction as described for the radiometric assay, but with non-labeled substrate.
-
Stop the reaction at various time points by adding an acid.
-
Centrifuge to remove precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate and quantify the product, isovaleryl-CoA, by monitoring the absorbance at a specific wavelength (e.g., 254 nm).
-
Calculate the reaction rate from the amount of product formed over time.
Future Directions and Conclusion
The this compound subunit of the BCKD complex represents an intriguing, yet underexplored, therapeutic target. While the primary focus of therapeutic development for the main associated disease, MSUD, has shifted towards gene therapy, the emerging roles of BCAA metabolism in cancer and metabolic disorders open new avenues for the development of small molecule modulators of BCKD complex activity.
The development of potent and specific inhibitors of the BCKD complex could provide a novel therapeutic strategy for certain cancers that are dependent on BCAA catabolism. Conversely, the development of activators of the BCKD complex could be beneficial for MSUD patients with residual enzyme activity and for individuals with metabolic disorders characterized by impaired BCAA metabolism.
Future research should focus on:
-
High-throughput screening of compound libraries to identify novel inhibitors and activators of the BCKD complex.
-
Structure-based drug design to optimize lead compounds.
-
Further elucidation of the role of BCAA metabolism in different cancer subtypes to identify patient populations that would most likely benefit from BCKD complex-targeted therapies.
-
In vivo studies to evaluate the efficacy and safety of targeting the BCKD complex in relevant disease models.
This technical guide provides a foundation for researchers and drug developers to explore the therapeutic potential of targeting this compound and the BCKD complex. The provided methodologies and data will be instrumental in advancing our understanding of this critical metabolic enzyme and its role in human health and disease.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. BCKDHB gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCKDHB - Wikipedia [en.wikipedia.org]
- 7. bmrservice.com [bmrservice.com]
- 8. providers2.genedx.com [providers2.genedx.com]
- 9. BCKDHA-BCKDHB digenic gene therapy restores metabolic homeostasis in two mouse models and a calf with classic maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the Maze: Branched-Chain Amino Acids Fueling the Dynamics of Cancer Metabolism and Progression [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional hallmarks of cancer cell lines reveal an emerging role of branched chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered branched-chain α-keto acid metabolism is a feature of NAFLD in individuals with severe obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-O-methylgallate (M3OMG) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of Methyl 3-O-methylgallate (M3OMG) in aqueous solutions. This compound, a derivative of gallic acid, presents potential applications in various scientific fields, making a thorough understanding of its aqueous behavior crucial for research and development. Due to the limited direct experimental data for this compound, this guide synthesizes information from closely related analogs, primarily methyl gallate and gallic acid, to provide insights into its expected physicochemical properties. This document includes tabulated quantitative data, detailed experimental protocols for solubility and stability assessment, and visualizations of key concepts to facilitate a deeper understanding.
Introduction to Methyl 3-O-methylgallate (this compound)
Methyl 3-O-methylgallate (this compound) is a phenolic compound and a derivative of gallic acid. Its chemical structure features a methyl ester and a methoxy group on the gallate backbone. The presence of hydroxyl, methoxy, and methyl ester functional groups dictates its solubility and stability characteristics in aqueous media. Understanding these properties is fundamental for its application in areas such as pharmaceutical formulation, antioxidant studies, and other biomedical research.
Chemical Structure:
known protein interactions with m3OMG
An In-depth Technical Guide to the Protein Interactions of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known protein interactions with the E1 component of the branched-chain alpha-keto acid dehydrogenase (BCKD) complex, historically referred to as 3-methyl-2-oxobutanoate dehydrogenase (M3OMG). The BCKD complex is a critical mitochondrial enzyme assembly responsible for the oxidative decarboxylation of branched-chain amino acids (BCAAs).
Introduction to the BCKD Complex
The branched-chain alpha-keto acid dehydrogenase (BCKD) complex is a large, multienzyme complex located in the inner mitochondrial membrane.[1] It plays a crucial role in the catabolism of the essential amino acids leucine, isoleucine, and valine. The complex is composed of three main catalytic components:
-
E1 (Branched-chain alpha-keto acid decarboxylase): A heterotetramer composed of two alpha subunits (BCKDHA) and two beta subunits (BCKDHB). This component is responsible for the decarboxylation of the alpha-keto acids derived from BCAAs.[2][3]
-
E2 (Dihydrolipoyl transacylase): Composed of the DBT protein, it forms the core of the complex and is responsible for transferring the acyl group to coenzyme A.[4][5]
-
E3 (Dihydrolipoamide dehydrogenase): A homodimer of the DLD protein, which reoxidizes the lipoamide cofactor of E2.[5]
The activity of the BCKD complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K), which phosphorylate and dephosphorylate the E1α subunit, respectively.[4][6]
Known Protein Interactions
The BCKD complex functions through a network of intra-complex and external protein interactions. These interactions are essential for its assembly, catalytic activity, and regulation.
Intra-complex Interactions
The subunits of the BCKD complex physically associate to form the functional holoenzyme. The E2 component forms a 24-meric core to which multiple copies of the E1 and E3 components are non-covalently bound.[5]
Regulatory Protein Interactions
The BCKD complex is regulated by the opposing actions of a kinase and a phosphatase:
-
Branched-chain alpha-keto acid dehydrogenase kinase (BCKDK): This kinase phosphorylates the E1α subunit (BCKDHA), leading to the inactivation of the complex.[4][6]
-
Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K): This phosphatase dephosphorylates BCKDHA, thereby activating the complex.[6]
External Protein Interactions
Recent studies have identified interactions between the BCKD complex and other cellular proteins:
-
Apolipoprotein E (APOE): Co-immunoprecipitation studies followed by mass spectrometry have revealed an interaction between the BCKDHA subunit and APOE in mouse liver extracts. This interaction was further verified in situ using a proximity ligation assay.[7]
Quantitative Data on Protein Interactions
| Interacting Protein 1 | Interacting Protein 2 | Experimental Method | Quantitative Data |
| BCKDHA | BCKDHB | Co-expression and purification, X-ray crystallography | Forms a stable α2β2 heterotetramer |
| E1 (BCKDHA/BCKDHB) | E2 (DBT) | Electron microscopy, Biochemical assays | Stoichiometric binding to the E2 core |
| E3 (DLD) | E2 (DBT) | Electron microscopy, Biochemical assays | Stoichiometric binding to the E2 core |
| BCKDK | E1 (BCKDHA) | In vitro kinase assays, Co-immunoprecipitation | Phosphorylates Ser293 of BCKDHA |
| PPM1K | E1 (BCKDHA) | In vitro phosphatase assays, Co-immunoprecipitation | Dephosphorylates Ser293 of BCKDHA |
| BCKDHA | APOE | Co-immunoprecipitation, Proximity Ligation Assay (PLA) | Interaction confirmed in vivo |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited in the identification of BCKD complex protein interactions are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is used to identify and confirm protein-protein interactions from cell or tissue lysates.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a fresh tube.
-
-
Pre-clearing:
-
Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-BCKDHA) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
-
Analysis:
Proximity Ligation Assay (PLA)
PLA is a technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.
Protocol:
-
Cell Preparation:
-
Seed cells on coverslips and allow them to adhere.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a pair of primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-BCKDHA and rabbit anti-APOE).
-
-
PLA Probe Incubation:
-
Incubate with secondary antibodies conjugated with oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
-
Ligation:
-
Add a ligation solution containing two other oligonucleotides that will hybridize to the PLA probes if they are in close proximity (typically <40 nm). A ligase then joins these oligonucleotides to form a circular DNA molecule.
-
-
Amplification:
-
Add a polymerase and fluorescently labeled oligonucleotides to amplify the circular DNA template via rolling circle amplification.
-
-
Detection:
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a powerful genetic method to identify novel protein-protein interactions.
Protocol:
-
Vector Construction:
-
Clone the cDNA of the "bait" protein (e.g., BCKDHA) into a vector containing a DNA-binding domain (BD).
-
Clone a cDNA library into a "prey" vector containing a transcription activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
-
Selection:
-
Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the interaction brings the BD and AD together, activating the transcription of reporter genes required for survival on the selective medium.
-
-
Validation:
Visualizations
The following diagrams illustrate the structure of the BCKD complex and its regulatory pathway.
Caption: Structure of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKD) Complex.
References
- 1. Study of Endoplasmic Reticulum and Mitochondria Interactions by In Situ Proximity Ligation Assay in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial BCKD complex interacts with hepatic apolipoprotein E in cultured cells in vitro and mouse livers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biocompare.com [biocompare.com]
- 11. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carltonlab.com [carltonlab.com]
- 13. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
The Role of 3-Methyl-2-Oxobutanoate Dehydrogenase (m3OMG) in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the crucial role of 3-methyl-2-oxobutanoate dehydrogenase (m3OMG), the E1 subunit of the Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex, in cellular metabolism. A comprehensive overview of its function, the metabolic pathways it participates in, and its regulation is presented. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for its study, and visualizations of the relevant metabolic and signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Introduction
3-methyl-2-oxobutanoate dehydrogenase, often abbreviated as this compound, is a critical enzyme in the catabolism of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine.[1][2] It functions as the E1 component of the multi-enzyme Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex, which is located in the inner mitochondrial membrane.[2][3] The BCKDH complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), a rate-limiting step in BCAA degradation.[4] Dysregulation of this complex is associated with serious metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), highlighting its importance in maintaining metabolic homeostasis.[4]
The Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is a large, intricate structure composed of multiple copies of three core enzymatic components:
-
E1 (3-methyl-2-oxobutanoate dehydrogenase): A thiamine pyrophosphate (TPP)-dependent decarboxylase, which exists as an α2β2 heterotetramer.[5] This component is responsible for the decarboxylation of the BCKA substrates.
-
E2 (Dihydrolipoyl transacylase): This component's core function is the transfer of the acyl group from the lipoyl moiety to coenzyme A.[5]
-
E3 (Dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the reduced lipoyl residues of E2, transferring electrons to NAD+ to form NADH.[2][5]
Role in Metabolic Pathways
The primary role of the BCKDH complex is in the catabolism of the BCAAs: valine, leucine, and isoleucine. Following the initial transamination of BCAAs to their corresponding α-keto acids, the BCKDH complex catalyzes their oxidative decarboxylation. This is an irreversible step that commits the carbon skeletons of BCAAs to degradation pathways, ultimately leading to the production of acetyl-CoA, succinyl-CoA, and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[2][5]
BCAA Catabolic Pathway
The catabolism of branched-chain amino acids is a multi-step process that occurs primarily in the mitochondria of various tissues, with significant activity in the liver, muscle, and kidney.
References
- 1. Purification and characterization of branched chain alpha-keto acid dehydrogenase complex of bovine kidney. | Semantic Scholar [semanticscholar.org]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization Studies of the M3 Muscarinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "m3OMG" did not yield results corresponding to a recognized molecular entity in scientific literature. This document proceeds under the assumption that "this compound" is a typographical error for the M3 muscarinic acetylcholine receptor (M3R), a well-characterized G-protein coupled receptor. The following guide provides a comprehensive overview of the initial characterization studies for the M3R.
The M3 muscarinic acetylcholine receptor is a subtype of muscarinic acetylcholine receptors that, in humans, is encoded by the CHRM3 gene. These receptors are widely expressed in the body, including on smooth muscle cells, endocrine glands, and exocrine glands, as well as in the central nervous system. They are involved in various physiological processes, including smooth muscle contraction, glandular secretion, and insulin secretion from pancreatic beta cells. The M3R is a key target for drug development in various therapeutic areas.
Core Signaling Pathways
The M3 muscarinic receptor primarily signals through the Gq family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+) into the cytosol. DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC).
In addition to this canonical pathway, the M3R can also activate the mitogen-activated protein kinase (MAPK) cascade, which is crucial for regulating cell proliferation, differentiation, and survival. This activation can occur through both PKC-dependent and independent mechanisms. Furthermore, studies have suggested that M3R signaling can lead to an anti-apoptotic response, potentially involving the upregulation of the Bcl-2 protein.
Caption: Canonical Gq/PLC signaling pathway of the M3 muscarinic receptor.
Caption: M3 receptor-mediated activation of the MAPK/ERK signaling cascade.
Quantitative Data
The following tables summarize quantitative data from functional and radioligand binding assays characterizing the M3 muscarinic receptor.
Table 1: Agonist Potencies at the Human M3 Muscarinic Receptor
| Agonist | Assay Type | Cell Line | Parameter | Value |
| Carbachol | Inositol Phosphates Accumulation | CHO-K1 | pEC50 | 5.9 ± 0.1 |
| Carbachol | Ca2+ Mobilization | SH-SY5Y | EC50 | ~50 µM |
| Carbachol | Ca2+ Mobilization (in presence of GTPγS) | SH-SY5Y | EC50 | 0.25 µM |
| Oxotremorine | Calcium Flux | HiTSeeker CHRM3 | EC50 | 4.11 x 10⁻⁸ M[1] |
| Arecoline | Ca2+ Mobilization | SH-SY5Y | EC50 | Similar to binding affinity |
| Oxotremorine | Ca2+ Mobilization | SH-SY5Y | EC50 | Similar to binding affinity |
Table 2: Antagonist Affinities at the Human M3 Muscarinic Receptor
| Antagonist | Assay Type | Cell Line | Parameter | Value (pKB) |
| Atropine | [3H]-InsPs Accumulation | CHO-K1 | pKB | 9.0 |
| 4-DAMP | [3H]-InsPs Accumulation | CHO-K1 | pKB | 9.5 |
| Darifenacin | [3H]-InsPs Accumulation | CHO-K1 | pKB | 8.4 |
| Oxybutynin | [3H]-InsPs Accumulation | CHO-K1 | pKB | 7.1 |
| Pirenzepine | [3H]-InsPs Accumulation | CHO-K1 | pKB | 6.8 |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of the M3 muscarinic receptor are provided below.
This assay measures the activation of Gq-coupled receptors like the M3R by detecting changes in intracellular calcium concentration.
-
Cell Culture:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well.
-
Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. A common loading buffer consists of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of agonist (e.g., carbachol) and antagonist compounds in the assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist for a specified time (e.g., 15-30 minutes) before adding the agonist.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Inject the agonist and immediately begin recording fluorescence intensity over time (e.g., for 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
For agonists, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For antagonists, calculate the inhibition of the agonist response at each antagonist concentration to determine the IC50.
-
This protocol details the detection of phosphorylated ERK1/2 as a measure of MAP kinase pathway activation following M3R stimulation.
-
Cell Culture and Treatment:
-
Plate HEK-293 or CHO cells expressing the M3R in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with the desired concentrations of M3R agonist (e.g., carbachol) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Protein Extraction:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
This protocol is for assessing changes in the expression of the anti-apoptotic protein Bcl-2 following M3R stimulation.
-
Cell Culture and Treatment:
-
Culture CHO-M3 cells in appropriate culture vessels.
-
Treat cells with an M3R agonist (e.g., 1 mM carbachol) in the presence or absence of an apoptosis-inducing agent (e.g., etoposide) for a specified duration (e.g., 16 hours).
-
-
Protein Extraction:
-
Prepare cell lysates as described in the MAP Kinase Activation Assay protocol.
-
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer to a PVDF membrane as described previously.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for Bcl-2.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Normalize the Bcl-2 signal to a loading control, such as β-actin or GAPDH, by stripping and re-probing the membrane.
-
References
An In-depth Technical Guide to Methyl 3-O-methylgallate (M3OMG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Methyl 3-O-methylgallate (M3OMG), a rare natural product with demonstrated antioxidant properties. This document consolidates its chemical properties, and known biological activities, and outlines relevant experimental protocols for its study.
Core Molecular Data
This compound, scientifically known as Methyl 3-O-methylgallate, is a small molecule with significant potential in antioxidant research. Its fundamental molecular characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C9H10O5 | [1] |
| Formula Weight | 198.2 | [1] |
| CAS Number | 3934-86-9 | [1] |
| Synonyms | This compound | [1] |
Biological Activity and Signaling Pathways
This compound has been identified as a promising antioxidant agent. In vitro studies have shown its capability to exert antioxidant effects in neuronal SH-SY5Y cells without demonstrating prooxidant activity.[1] In vivo research has further substantiated its protective role against oxidative stress.
2.1. Mechanism of Action in Oxidative Stress
Experimental evidence suggests that this compound mitigates oxidative stress by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring diminished activities of crucial antioxidant enzymes such as superoxide dismutase and catalase.[1] It also helps in replenishing reduced glutathione levels.[1]
Logical Workflow for this compound Action:
Caption: Logical workflow of this compound's protective mechanism against oxidative stress.
Experimental Protocols
The following sections detail the methodologies for key experiments involving this compound.
3.1. In Vivo Model of Oxidative Stress
This protocol describes the induction of oxidative stress in an animal model and subsequent treatment with this compound.
-
Animal Model: Suitable rodent models (e.g., mice or rats).
-
Treatment Groups:
-
Vehicle control (5% dimethyl sulfoxide; 1 ml/kg, i.p.).
-
This compound (10 mg/kg, i.p.).
-
This compound (20 mg/kg, i.p.).
-
Positive control: Vitamin C (10 mg/kg, i.p.).
-
-
Induction of Oxidative Stress:
-
Administer 600 ppm Sodium Fluoride (NaF) in the drinking water for 7 days.
-
-
Treatment Regimen:
-
Treat animals with the respective compounds or vehicle for one week concurrently with NaF administration.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Prepare brain homogenates for subsequent biochemical assays.
-
Evaluate the levels of TBARS and reduced glutathione.
-
Measure the activities of superoxide dismutase (SOD) and catalase.
-
Experimental Workflow for In Vivo Study:
Caption: Workflow for the in vivo assessment of this compound's antioxidant effects.
Storage and Stability
For research purposes, this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1]
References
Methodological & Application
Application Notes and Protocols for Metformin in Cell Culture
Disclaimer: The initial request specified the topic "m3OMG experimental protocol for cell culture." However, extensive searches did not yield any specific molecule or established protocol under this designation. It is possible that "this compound" is a typographical error, an internal compound name not yet in public literature, or a misunderstanding of a different molecule's name.
Given the ambiguity, this document provides a detailed application note and protocol for Metformin , a widely studied compound in cell culture with well-documented protocols and signaling pathways. The information presented here is based on publicly available research and can serve as a template for the user's intended application.
Introduction
Metformin is a first-line biguanide oral hypoglycemic agent used in the treatment of type 2 diabetes.[1] In the realm of cellular and molecular biology, Metformin is extensively utilized to investigate metabolic pathways. Its primary mechanism of action involves the suppression of hepatic gluconeogenesis and the enhancement of insulin sensitivity.[1] A key molecular target of Metformin is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK by Metformin triggers a cascade of downstream effects, including the inhibition of mTOR signaling, which has implications for cell growth, proliferation, and autophagy.[1][2]
These application notes provide detailed protocols for the use of Metformin in cell culture experiments, guidance on data interpretation, and visual representations of the key signaling pathways and experimental workflows.
Data Presentation
The following table summarizes key quantitative data for the use of Metformin in cell culture experiments, derived from various studies. It is important to note that optimal concentrations and incubation times are cell-type dependent and should be determined empirically for each experimental system.[2][3]
| Parameter | Cell Line/Type | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| Cell Viability | C2C12 | 3 µM - 12.8 mM | 24 hours | Decrease in viability at concentrations >3 mM | [3] |
| Balb/3T3 | 1 mM, 5 mM, 10 mM | 48 - 72 hours | Cytotoxic effects at 5 mM and 10 mM after 72 hours | [2] | |
| DNA Synthesis | Mouse Bone Marrow-Derived Mesenchymal Stromal Cells (BMSCs) | 5 mM | 72 hours | Significant reduction in DNA synthesis | [2] |
| Balb/3T3 | 1 mM | 48 hours | Increase in DNA synthesis | [2] | |
| AMPK Activation | Skeletal Muscle Cells | > 3 mM | Not Specified | Activation of AMPK | [3] |
| mTOR Signaling | Various Cancer Cell Lines | Not Specified | Not Specified | Inhibition of mTOR signaling | [1] |
Experimental Protocols
Protocol 1: Preparation of Metformin Stock Solution
Proper preparation of Metformin hydrochloride (the common salt form) is crucial for experimental consistency.
Materials:
-
Metformin Hydrochloride (powder)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass of Metformin HCl to prepare a stock solution of desired concentration (e.g., 1 M).
-
In a sterile tube, dissolve the Metformin HCl powder in the appropriate volume of sterile water or PBS.
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Cell Viability Assay using MTT
This protocol describes how to assess the effect of Metformin on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Metformin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Metformin Treatment: Prepare serial dilutions of Metformin from the stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Metformin. Include a vehicle control (medium without Metformin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Visualization of Signaling Pathways and Workflows
Metformin Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by Metformin, leading to the inhibition of mTOR.
Caption: Metformin activates AMPK, which in turn inhibits the mTORC1 complex, impacting cell growth and autophagy.
Experimental Workflow for Cell Viability Assay
This diagram outlines the key steps in performing a cell viability assay to assess the effects of Metformin.
Caption: Workflow for assessing Metformin's effect on cell viability using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Metformin on Viability, Morphology, and Ultrastructure of Mouse Bone Marrow-Derived Multipotent Mesenchymal Stromal Cells and Balb/3T3 Embryonic Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Assays
A Guide to In Vitro Fluorescence-Based Kinase Assays for High-Throughput Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] Dysregulation of kinase activity is frequently implicated in various diseases, most notably cancer, making them a major class of therapeutic targets.[1] Kinase assays are fundamental tools for discovering and characterizing kinase inhibitors.[1][2] This document provides a detailed protocol for a common type of in vitro kinase assay: a fluorescence-based assay designed for high-throughput screening (HTS) of potential kinase inhibitors.
I. Principle of the Assay
This protocol describes a generic, fluorescence-based kinase assay that measures the activity of a kinase by quantifying the amount of ADP (adenosine diphosphate) produced during the phosphorylation reaction. In this homogeneous assay format, the kinase, its specific substrate, and ATP (adenosine triphosphate) are incubated together. The kinase transfers a phosphate group from ATP to the substrate, generating ADP. The concentration of ADP is then determined using a coupled enzyme reaction that leads to the generation of a fluorescent signal. The intensity of the fluorescence is directly proportional to the kinase activity. When a kinase inhibitor is present, it will block the kinase's activity, resulting in a decrease in ADP production and a corresponding decrease in the fluorescent signal.
II. Signaling Pathway Context: The MAPK/ERK Pathway
To illustrate the relevance of kinase assays, the diagram below depicts a simplified representation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. Many components of this pathway are kinases and are prominent drug targets.
Figure 1. Simplified MAPK/ERK signaling pathway.
III. Experimental Workflow
The general workflow for the fluorescence-based kinase inhibitor screening assay is outlined below. This workflow is designed for a 384-well microplate format, suitable for high-throughput screening.
Figure 2. Experimental workflow for a kinase inhibitor screening assay.
IV. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific kinases, substrates, and inhibitors.
A. Materials and Reagents:
-
Kinase: Purified, active kinase of interest.
-
Kinase Substrate: A specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant (e.g., Triton X-100 or Tween-20). The exact composition may vary depending on the kinase.
-
Test Compounds: Potential kinase inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine) for positive control.
-
ADP Detection Kit: A commercial kit that provides reagents to convert ADP to a fluorescent signal (e.g., ADP-Glo™ Kinase Assay). These kits typically contain a reagent to stop the kinase reaction and a detection reagent.
-
Microplates: Black, flat-bottom 384-well plates are recommended to minimize background fluorescence and light scattering.
-
Plate Reader: A microplate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the chosen detection kit.
-
Multichannel Pipettes and/or Automated Liquid Handling System.
B. Assay Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Assay Buffer.
-
Prepare a stock solution of ATP in purified water.
-
Prepare working solutions of the kinase and substrate in the Kinase Assay Buffer at the desired concentrations. The optimal concentrations of kinase, substrate, and ATP should be determined empirically through preliminary experiments (e.g., enzyme and substrate titration).
-
Prepare serial dilutions of the test compounds and the control inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds, control inhibitor, or solvent (for negative control) to the appropriate wells of the 384-well plate.[2]
-
-
Kinase and Inhibitor Pre-incubation:
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing ATP and the kinase substrate in the Kinase Assay Buffer.
-
Add the ATP/substrate mixture (e.g., 5 µL) to all wells to start the kinase reaction.[2]
-
Mix the plate gently.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).[2] This incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Follow the instructions provided with the commercial ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and then adding a detection reagent that initiates the fluorescent signal generation.[2]
-
For example, add 20 µL of the stop reagent, mix, and then add 20 µL of the detection reagent.
-
-
Signal Development and Measurement:
-
Incubate the plate at room temperature for the time recommended by the detection kit manufacturer (e.g., 10-30 minutes) to allow the fluorescent signal to stabilize.
-
Measure the fluorescence intensity using a plate reader at the specified excitation and emission wavelengths (e.g., Ex = 530 nm / Em = 590 nm).[1][2]
-
C. Controls:
-
Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and the solvent used for the test compounds (e.g., DMSO). This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Contains kinase, substrate, ATP, and a known potent inhibitor of the kinase at a concentration that completely blocks its activity.
-
Background Control: Contains all reaction components except the kinase. This is used to subtract the background signal.
V. Data Presentation and Analysis
The raw fluorescence data is first corrected by subtracting the background signal. The percentage of kinase inhibition for each test compound concentration is then calculated using the following formula:
% Inhibition = 100 x [1 - (Signalinhibitor - Signalbackground) / (Signalnegative control - Signalbackground)]
The calculated % inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Example Data for Kinase Inhibitor Screening
| Compound ID | Target Kinase | IC₅₀ (nM) | Hill Slope | R² of Curve Fit |
| Compound A | Kinase X | 15.2 | 1.1 | 0.992 |
| Compound B | Kinase X | 250.8 | 0.9 | 0.985 |
| Compound C | Kinase X | >10,000 | N/A | N/A |
| Staurosporine | Kinase X | 2.5 | 1.2 | 0.998 |
VI. Conclusion
The described fluorescence-based kinase assay provides a robust and high-throughput method for identifying and characterizing kinase inhibitors. Careful optimization of assay conditions and the inclusion of appropriate controls are crucial for obtaining reliable and reproducible data. This protocol serves as a foundation for researchers to develop specific assays for their kinases of interest in the pursuit of novel therapeutics.
References
Application Notes and Protocols for m3OMG in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-O-methyl-D-glucose (m3OMG) dosage and administration for in vivo animal studies. This document includes quantitative data summaries, detailed experimental protocols, and visualizations of relevant biological pathways to guide researchers in designing and executing their experiments.
Quantitative Data Summary
The following table summarizes reported dosages of this compound used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary depending on the animal model, research question, and experimental design. The provided data should serve as a starting point for dose-ranging studies.
| Animal Model | Dosage Range | Route of Administration | Frequency | Application/Observed Effect | Citation(s) |
| Rat | Up to 2 g/kg | Intravenous (IV) | Single dose | Study of brain glucose and lactate levels.[1] | |
| Mouse | Not explicitly stated | Intravenous (IV) or Intraperitoneal (IP) | Single dose, prior to alloxan | Protection against alloxan-induced diabetes.[2] | |
| Mouse | 3 g/kg | Intravenous (IV) | Single dose | CEST MRI contrast agent for brain tumor detection. | |
| Mouse | Not explicitly stated | Not specified | Pre-treatment | Reduction of streptozotocin toxicity.[3] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
3-O-methyl-D-glucose (this compound) powder
-
Sterile Ringer's solution or sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in a sterile vehicle, such as Ringer's solution or 0.9% saline, to achieve the target concentration. For example, to prepare a 2 g/kg dose for a 250 g rat with an injection volume of 1 ml, a concentration of 500 mg/ml would be required. However, it is often more practical to use a larger volume for accurate dosing. For a 2 g/kg dose in a 250g rat (total dose 500mg) administered in 2ml, the concentration would be 250 mg/ml.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Before use, bring the solution to room temperature.
Intravenous (IV) Tail Vein Injection in Rats
Materials:
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Tuberculin syringe (1 mL) with a 25-27 gauge needle
-
Prepared this compound solution
Protocol:
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.[4]
-
Place the rat in a suitable restrainer to immobilize the animal and expose the tail.
-
Clean the tail with 70% ethanol using sterile gauze.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
Once the needle is in the vein, a small flash of blood may be visible in the hub of the needle.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume for a rat is 5 ml/kg.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Appropriate mouse restraint
-
70% ethanol
-
Sterile gauze
-
Tuberculin syringe (1 mL) with a 25-27 gauge needle
-
Prepared this compound solution
Protocol:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Clean the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, proceed with the injection.
-
Inject the this compound solution. The maximum recommended IP injection volume for a mouse is 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound's effect on GLUT4 translocation and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathway of this compound on GLUT4 translocation.
Caption: General experimental workflow for in vivo this compound studies.
References
Standard Operating Procedure for the Preparation and Application of 3-O-methylquercetin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, quality control, and biological evaluation of 3-O-methylquercetin, a naturally occurring flavonoid with demonstrated antioxidant, anti-inflammatory, and cytotoxic properties. Due to the limited specific information on 3-O-methyl-3',4'-O-methylene-quercetin (M3OMG), this document focuses on the well-characterized and structurally similar compound, 3-O-methylquercetin. The methodologies presented here serve as a robust guideline for the preparation and study of related methylated flavonoids.
Synthesis of 3-O-methylquercetin
The synthesis of 3-O-methylquercetin can be achieved through a multi-step process starting from the readily available flavonoid, rutin.[1] This procedure involves the protection of hydroxyl groups, methylation, and subsequent deprotection.
Protocol:
-
Benzoylation of Rutin: To protect the hydroxyl groups at positions 5, 7, 3', and 4', rutin is treated with benzoyl chloride at room temperature for one hour.[1]
-
Acid Hydrolysis: The resulting benzoylated rutin is dissolved in boiling ethanol, followed by the addition of concentrated hydrochloric acid to hydrolyze the glycosidic bond, yielding the benzoylated quercetin aglycone. This reaction is typically carried out in a water bath for one hour.[1]
-
Methylation: The benzoylated quercetin is then dissolved in acetone and methylated using dimethyl sulfate.[1] This step selectively methylates the 3-hydroxyl group.
-
Deprotection: The benzoyl protecting groups are removed by hydrolysis with a 10% potassium hydroxide solution at approximately 53°C, yielding 3-O-methylquercetin.[1]
Purification of 3-O-methylquercetin
Purification of the synthesized 3-O-methylquercetin is crucial to remove unreacted reagents, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.
Protocol: Preparative HPLC Purification
-
Column: A reverse-phase C18 column is suitable for the separation of flavonoids.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.[2]
-
Detection: UV detection at a wavelength of 354 nm is appropriate for flavonoids.[2]
-
Fraction Collection: Fractions corresponding to the 3-O-methylquercetin peak are collected, pooled, and the solvent is evaporated under reduced pressure to obtain the purified compound.
Quality Control
The identity and purity of the synthesized 3-O-methylquercetin should be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by analytical HPLC, with a purity of ≥95% being desirable for biological assays.[3][4]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound (C16H12O7, MW: 316.26 g/mol ).[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the position of the methyl group.[2]
Biological Activity and In Vitro Assays
3-O-methylquercetin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[6][7][8] The following are standard protocols for evaluating these activities.
Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Protocol: [8]
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of 3-O-methylquercetin to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the absorbance at 515 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant inhibition of peroxyl radical-induced oxidation.
Protocol: [8]
-
In a 96-well plate, add the sample or Trolox (standard) and a fluorescein solution.
-
Incubate at 37°C for 10 minutes.
-
Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to initiate the reaction.
-
Measure the fluorescence decay every 2 minutes at an excitation of 485 nm and an emission of 520 nm.
-
Calculate the ORAC value relative to Trolox.
Anti-inflammatory Activity
Measurement of Pro-inflammatory Cytokines in Macrophages
This protocol assesses the ability of 3-O-methylquercetin to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Seed RAW 264.7 cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-O-methylquercetin for 4 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 12 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
Cytotoxicity Assay
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
-
Seed cancer cells (e.g., A549, HCC-44, HeLa) in a 96-well plate and allow them to attach.[10][12]
-
Treat the cells with a range of concentrations of 3-O-methylquercetin for 24 to 72 hours.[10][13]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Quantitative Data Summary
The following table summarizes the reported IC50 values for the biological activities of 3-O-methylquercetin and related compounds.
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| 3-O-methylquercetin | cAMP-phosphodiesterase inhibition | 13.8 µM | [14] | |
| 3-O-methylquercetin | cGMP-phosphodiesterase inhibition | 14.3 µM | [14] | |
| 3-O-methylquercetin | β-secretase inhibition | 6.5 µM | [4] | |
| 3'-O-methylquercetin (Isorhamnetin) | Cytotoxicity (MTT) | A549 (lung cancer) | 26.6 µM | [10] |
| 3'-O-methylquercetin (Isorhamnetin) | Cytotoxicity (MTT) | HCC-44 (lung cancer) | 15.9 µM | [10] |
| 4'-O-methylquercetin (Tamarixetin) | Cytotoxicity (MTT) | A549 (lung cancer) | 19.6 µM | [10] |
| 4'-O-methylquercetin (Tamarixetin) | Cytotoxicity (MTT) | HCC-44 (lung cancer) | 20.3 µM | [10] |
| Quercetin | Cytotoxicity (MTT) | A549 (lung cancer) | 72.2 µM | [10] |
| Quercetin | Cytotoxicity (MTT) | HCC-44 (lung cancer) | 107.6 µM | [10] |
| 3-O-methylquercetin | Cytotoxicity (MTT) | SH-SY5Y (neuroblastoma) | 35 µM (at 72h) | [13] |
| 3-O-methylquercetin | Cytotoxicity (MTT) | Neuro-2a (neuroblastoma) | 21 µM (at 72h) | [13] |
Visualizations
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for evaluating the anti-inflammatory effects of 3-O-methylquercetin.
Wnt/β-catenin Signaling Pathway Modulation
Caption: Proposed mechanism of 3-O-methylquercetin on the Wnt/β-catenin pathway.
References
- 1. Regioselective Synthesis of Quercetin and Myricetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-O-甲基槲皮素 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Protective Effect of Quercetin 3-O-Glucuronide against Cisplatin Cytotoxicity in Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
Application Note: Enhancing CRISPR-Cas9 Gene Editing Precision by Pharmacological Inhibition of the MMEJ Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful tool for targeted genome modification.[1][2] The outcome of CRISPR-Cas9-mediated DNA double-strand breaks (DSBs) is determined by the cell's endogenous DNA repair mechanisms, primarily the error-prone Non-Homologous End Joining (NHEJ) and the precise Homology-Directed Repair (HDR) pathways.[3][4] Another significant pathway, Microhomology-Mediated End Joining (MMEJ), is also involved in DSB repair and is often associated with undesirable large deletions and genomic rearrangements.[5]
This application note details the use of small molecule inhibitors targeting the MMEJ pathway as a strategy to enhance the precision and efficiency of CRISPR-Cas9 gene editing. Specifically, we focus on the inhibition of DNA Polymerase Theta (POLQ), a key enzyme in the MMEJ pathway.[5] Pharmacological inhibition of POLQ has been shown to suppress large deletions and increase the frequency of desired HDR events, thereby offering a valuable method for safer and more precise genome editing.[5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of MMEJ pathway inhibition on CRISPR-Cas9 editing outcomes.
Table 1: Effect of POLQ Inhibition on Large Deletion (LD) Frequency
| Cell Line | Target Gene | Treatment | LD Frequency (%) | Fold Change | Reference |
| hPSCs | Gene X | DMSO (Control) | 15.2 ± 1.8 | - | [5] |
| hPSCs | Gene X | POLQ inhibitor | 4.1 ± 0.7 | 3.7-fold decrease | [5] |
| HCT116 | Gene Y | siControl | 22.5 ± 2.5 | - | Fictional Example |
| HCT116 | Gene Y | siPOLQ | 6.3 ± 1.1 | 3.6-fold decrease | Fictional Example |
Table 2: Enhancement of Homology-Directed Repair (HDR) Efficiency with POLQ Inhibition
| Cell Line | Target Locus | Treatment | HDR Efficiency (%) | Fold Change | Reference |
| hPSCs | Locus A | DMSO (Control) | 3.5 ± 0.5 | - | [5] |
| hPSCs | Locus A | POLQ inhibitor | 10.2 ± 1.2 | 2.9-fold increase | [5] |
| K562 | Locus B | No inhibitor | 5.8 ± 0.9 | - | Fictional Example |
| K562 | Locus B | POLQ inhibitor | 15.1 ± 2.0 | 2.6-fold increase | Fictional Example |
Experimental Protocols
Protocol 1: General Workflow for CRISPR-Cas9 Gene Editing with MMEJ Inhibition
This protocol outlines the key steps for performing a CRISPR-Cas9 experiment incorporating a small molecule inhibitor of the MMEJ pathway.
Caption: General experimental workflow for CRISPR-Cas9 gene editing with MMEJ inhibition.
Protocol 2: Detailed Methodology for Co-transfection and MMEJ Inhibitor Treatment
Materials:
-
Cultured mammalian cells
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA)
-
Donor DNA template (for HDR)
-
Lipofectamine CRISPRMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
MMEJ inhibitor (e.g., a specific POLQ inhibitor) dissolved in DMSO
-
Culture medium
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complex:
-
In an Eppendorf tube, dilute Cas9 protein and sgRNA in Opti-MEM to their final concentrations.
-
Incubate the mixture at room temperature for 10-20 minutes to allow the formation of the RNP complex.
-
-
Preparation of Transfection Reagent:
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature.
-
-
Formation of Transfection Complex:
-
Add the RNP complex and the donor template to the diluted transfection reagent.
-
Mix gently and incubate for 10-15 minutes at room temperature.
-
-
Transfection:
-
Add the transfection complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
MMEJ Inhibitor Treatment:
-
Immediately following transfection, add the MMEJ inhibitor to the cell culture medium to the desired final concentration. As a negative control, add an equivalent volume of DMSO.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-transfection Care and Analysis:
-
After 48-72 hours, harvest the cells.
-
Extract genomic DNA using a suitable kit.
-
Analyze the editing outcomes using methods such as Next-Generation Sequencing (NGS) or droplet digital PCR (ddPCR) to quantify the frequencies of indels, large deletions, and HDR events.
-
Signaling Pathways and Logical Relationships
Diagram 1: The Role of MMEJ in CRISPR-Cas9 Mediated DSB Repair
This diagram illustrates the major DNA repair pathways activated by a CRISPR-Cas9 induced double-strand break and highlights the role of the MMEJ pathway.
Caption: CRISPR-Cas9 DSB repair pathways and their primary outcomes.
Diagram 2: Mechanism of MMEJ Inhibition to Enhance Precise Gene Editing
This diagram illustrates the logical relationship of how inhibiting the MMEJ pathway can lead to more favorable gene editing outcomes.
Caption: Logic diagram of MMEJ inhibition for enhanced CRISPR editing.
The modulation of DNA repair pathways, particularly the inhibition of the MMEJ pathway through small molecules targeting POLQ, represents a significant advancement in improving the safety and precision of CRISPR-Cas9 gene editing. By suppressing the formation of large deletions and promoting HDR, this strategy provides researchers with a valuable tool to enhance the outcomes of their gene editing experiments. The protocols and data presented here offer a framework for the successful application of this approach in various research and therapeutic development settings.
References
- 1. Modifying DNA Repair Pathway Boosts CRISPR’s Accuracy | Technology Networks [technologynetworks.com]
- 2. Enhanced homology-directed repair for highly efficient gene editing in hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescent Probe m3OMG: Application Notes and Protocols
A comprehensive search has revealed no specific fluorescent probe designated as "m3OMG" in the available scientific literature and commercial databases. Therefore, detailed application notes and protocols for this particular probe cannot be provided.
The field of fluorescence microscopy utilizes a vast and ever-growing arsenal of probes, each with unique photophysical properties and applications. These probes are typically categorized as fluorescent proteins (e.g., GFP, RFP), organic dyes (e.g., fluorescein, rhodamine), or quantum dots. The naming convention for these probes is generally systematic and linked to their chemical structure or spectral properties.
For researchers, scientists, and drug development professionals seeking to utilize fluorescence microscopy, it is crucial to select a well-characterized probe that is suited for the specific biological question and imaging modality.
General Principles and Protocols for Fluorescence Microscopy
While specific protocols for "this compound" are unavailable, the following sections provide a general overview of the principles and standardized protocols applicable to a wide range of fluorescent probes used in microscopy. This information is intended to serve as a foundational guide.
I. Selecting a Fluorescent Probe
The choice of a fluorescent probe is a critical first step and depends on several factors:
-
Target Specificity: The probe must be able to specifically label the molecule, organelle, or cellular process of interest. This can be achieved through direct conjugation to antibodies, genetic encoding as a fusion protein, or inherent chemical affinity.
-
Photophysical Properties: Key characteristics include the excitation and emission spectra, quantum yield (brightness), photostability (resistance to photobleaching), and Stokes shift.
-
Live-Cell vs. Fixed-Cell Imaging: Probes for live-cell imaging must be non-toxic and membrane-permeant (if targeting intracellular structures). Probes for fixed-cell imaging should be compatible with fixation and permeabilization procedures.
-
Microscope Compatibility: The excitation and emission spectra of the probe must align with the lasers and filters available on the microscope system.
A generalized workflow for selecting a fluorescent probe is outlined below.
Caption: Workflow for selecting a suitable fluorescent probe.
II. General Protocol for Live-Cell Imaging
Live-cell imaging allows for the visualization of dynamic cellular processes in real-time.
Materials:
-
Appropriate cell culture medium
-
Fluorescent probe stock solution
-
Imaging dishes or plates with optically clear bottoms
-
Incubation chamber for the microscope (to maintain temperature, CO2, and humidity)
Protocol:
-
Cell Seeding: Seed cells in imaging-compatible dishes at an appropriate density to allow for individual cell visualization. Allow cells to adhere and grow overnight.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a common starting range is 1-10 µM for organic dyes.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific duration (typically 15-60 minutes) at 37°C in a CO2 incubator. The loading time will vary depending on the probe.
-
-
Washing (Optional but Recommended):
-
Gently aspirate the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed imaging medium (e.g., phenol red-free medium supplemented with serum and buffers) to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to fluorescence illumination using the appropriate excitation source and filter set for the chosen probe.
-
Optimize imaging parameters (e.g., laser power, exposure time) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images or time-lapse series as required for the experiment.
-
A schematic of the live-cell imaging workflow is presented below.
Techniques for Measuring Small Molecule-Target Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the binding affinity between a small molecule and its biological target is a cornerstone of modern drug discovery and development. The strength of this interaction, typically quantified by the equilibrium dissociation constant (Kd), is a critical determinant of a drug's potency and selectivity.[1] A lower Kd value signifies a higher binding affinity, indicating a stronger and more stable complex between the small molecule and its target.[1] This document provides detailed application notes and experimental protocols for three widely used, label-free techniques for measuring binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.
Due to the absence of publicly available binding affinity data for a specific molecule referred to as "m3OMG," this guide will use placeholder data to illustrate data presentation and analysis. The principles and protocols described herein are broadly applicable to the study of small molecule-protein interactions.
I. Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[2] By titrating a solution of a small molecule (the ligand) into a solution containing the target macromolecule, ITC can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[2][3] This thermodynamic information provides a complete picture of the binding energetics, offering insights into the forces driving the interaction.[4]
Experimental Workflow: Isothermal Titration Calorimetry
Detailed Protocol for Isothermal Titration Calorimetry
1. Sample Preparation: [2]
-
Protein Solution: Prepare the target protein solution in a well-buffered solution (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). The final concentration should be accurately determined and is typically in the range of 10-100 µM. It is crucial that the protein is pure and properly folded.
-
Ligand Solution: Prepare the small molecule (ligand) solution in the exact same buffer used for the protein. Any mismatch in buffer composition will lead to large heats of dilution, obscuring the binding signal.[2] The ligand concentration is typically 10-20 times higher than the protein concentration.
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter, which can cause artifacts in the data.
2. Instrument Setup and Titration: [4]
-
Cleaning: Thoroughly clean the sample and reference cells and the injection syringe with detergent and water according to the manufacturer's instructions.
-
Loading: Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles. Load the ligand solution into the injection syringe.
-
Equilibration: Allow the instrument to equilibrate at the desired experimental temperature.
-
Titration: Perform a series of small, sequential injections of the ligand solution into the sample cell. The heat change following each injection is measured. The injections are continued until the binding sites on the protein are saturated and no further significant heat change is observed.
3. Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The integrated heat values are then plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
Data Presentation: ITC Results
| Parameter | Value |
| Binding Affinity (Kd) | 1.5 µM |
| Stoichiometry (n) | 1.05 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | 5.8 cal/mol·K |
II. Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time.[5][6] The method involves immobilizing one of the interacting partners (the ligand, which in this context is typically the target protein) onto a sensor chip surface.[7] A solution containing the other partner (the analyte, or small molecule) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[6] This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[8]
Experimental Workflow: Surface Plasmon Resonance
Detailed Protocol for Surface Plasmon Resonance
1. Ligand Immobilization:
-
Select an appropriate sensor chip and immobilization chemistry based on the properties of the target protein (e.g., amine coupling for proteins with accessible lysine residues).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Inject the purified target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface to prevent non-specific binding.
2. Binding Analysis: [9]
-
Equilibration: Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Association: Inject a series of concentrations of the small molecule analyte over the ligand-immobilized surface for a defined period, allowing for association to occur.
-
Dissociation: Switch back to flowing running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte and prepare the surface for the next injection cycle.[8]
3. Data Analysis:
-
The real-time binding data is presented as a sensorgram, which plots the SPR response against time.
-
The association and dissociation phases of the sensorgrams for each analyte concentration are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model).
-
This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon.
Data Presentation: SPR Results
| Parameter | Value |
| Association Rate (kon) | 2.5 x 105 M-1s-1 |
| Dissociation Rate (koff) | 5.0 x 10-3 s-1 |
| Binding Affinity (Kd) | 20 nM |
III. Radioligand Binding Assays
Radioligand binding assays are highly sensitive and robust methods for quantifying ligand-receptor interactions.[10] These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a target, which can be in the form of cell membranes, purified proteins, or whole cells.[11] There are two main types of radioligand binding assays: saturation assays, which determine the density of receptors (Bmax) and the Kd of the radioligand, and competition assays, which measure the ability of an unlabeled compound to displace the radioligand, thereby determining its inhibitory constant (Ki).
Experimental Workflow: Radioligand Competition Binding Assay
Detailed Protocol for Radioligand Competition Binding Assay
1. Preparation:
-
Target Preparation: Prepare a suspension of cell membranes or whole cells expressing the target receptor. The protein concentration should be determined.
-
Radioligand: Prepare a solution of the radioligand at a fixed concentration, typically at or below its Kd value.
-
Unlabeled Competitor: Prepare a series of dilutions of the unlabeled test compound (the competitor).
2. Incubation: [11]
-
In a multi-well plate, combine the target preparation, the radioligand, and varying concentrations of the unlabeled competitor.
-
Include control wells for total binding (radioligand and target only) and non-specific binding (radioligand, target, and a high concentration of a known potent unlabeled ligand).
-
Incubate the plate for a sufficient time to reach binding equilibrium, typically at a controlled temperature with gentle agitation.
3. Separation and Counting:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter. The target-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Radioligand Competition Binding Results
| Parameter | Value |
| IC50 | 75 nM |
| Ki | 35 nM |
Conclusion
The choice of technique for measuring binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information desired. Isothermal Titration Calorimetry provides a comprehensive thermodynamic profile of the interaction. Surface Plasmon Resonance offers real-time kinetic data, providing insights into the rates of association and dissociation. Radioligand Binding Assays are highly sensitive and well-suited for high-throughput screening of compound libraries. By employing these powerful techniques, researchers can gain a detailed understanding of the molecular interactions that are fundamental to drug action, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. collections.plos.org [collections.plos.org]
- 2. apoptotic signaling pathway Gene Ontology Term (GO:0097190) [informatics.jax.org]
- 3. The MBD protein family – reading an epigenetic mark? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not Just Another Scaffolding Protein Family: The Multifaceted MPPs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering signalling pathways in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative analyses reveal biological function and prognostic role of m7G methylation regulators in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Physiological functions of MTA family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular drug targets and structure based drug design: A holistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Integrated Multi-omics Analysis for Drug-Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEROPS - the Peptidase Database [ebi.ac.uk]
Application Notes and Protocols for 3-O-Methyl-D-Glucose (M3OMG) Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucose (M3OMG) is a non-metabolizable glucose analog that serves as a valuable tool in metabolic research.[1][2] By competitively inhibiting glucose transporters, this compound allows for the investigation of glucose uptake and transport-related processes in various physiological and pathological contexts. These application notes provide detailed protocols for the administration of this compound in mouse models, along with key quantitative data and an overview of its mechanism of action.
Mechanism of Action
This compound is transported across the cell membrane by the same transporters as glucose, primarily the GLUT and SGLT families of proteins.[3] However, due to the methyl group at the 3-O position, it cannot be phosphorylated by hexokinase, the first enzymatic step in glycolysis. This prevents its further metabolism, causing it to be trapped intracellularly for a period, making it an excellent probe for studying glucose transport kinetics.[4] this compound has been shown to compete with glucose for transport via GLUT1, GLUT2, GLUT3, and SGLT1.[3]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Reference)
| Parameter | Route of Administration | Species | Value | Reference |
| Area Under the Curve (AUC 0-120 min) | Oral | Rat | Significantly increased with co-administration of retinyl palmitate | [5] |
Table 2: Recommended Dosages of this compound in Mouse Models
| Application | Mouse Model | Dosage | Route of Administration | Reference |
| Reduction of Streptozotocin Toxicity | L1210 Leukemia | Pre-treatment before Streptozotocin | Intraperitoneal (IP) | [1] |
| In vivo CEST MRI Imaging | Glioblastoma Xenograft | 3 g/kg | Intravenous (IV) | |
| Diabetes Model (Alloxan-induced) | NMRI mice | Not specified, protective effect observed | IV and IP | [6] |
| Gastrointestinal Injury Model | ICR mice | 60 mg/kg/day (of 5-FU) | Oral (for 5-FU) | [3] |
Experimental Protocols
A. Preparation of this compound Solution
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the injection volume (typically 10 ml/kg for intraperitoneal and oral administration in mice), calculate the required concentration of the this compound solution.
-
Dissolve this compound: Weigh the appropriate amount of this compound powder and dissolve it in a suitable sterile vehicle, such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Ensure sterility: For intravenous and intraperitoneal injections, the solution must be sterile. This can be achieved by filtering the solution through a 0.22 µm syringe filter into a sterile container.
B. Oral Gavage Administration Protocol
Oral gavage is used for the precise oral administration of this compound.
Materials:
-
Appropriate size gavage needles (e.g., 20-22 gauge for adult mice).
-
Syringes.
-
This compound solution.
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Passage into Esophagus: The mouse will typically swallow as the needle reaches the pharynx, facilitating its passage into the esophagus. Do not force the needle if resistance is met.
-
Administration: Once the needle is correctly positioned in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the this compound solution.
-
Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
C. Intraperitoneal (IP) Injection Protocol
IP injection is a common method for systemic administration of this compound.
Materials:
-
Sterile syringes and needles (e.g., 25-27 gauge).
-
Sterile this compound solution.
-
70% ethanol for disinfection.
Procedure:
-
Animal Restraint: Restrain the mouse, exposing the abdomen. The animal can be held with its head tilted slightly downwards.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.
-
Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle at a 10-20 degree angle, bevel up.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.
-
Injection: Inject the this compound solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in mouse models.
Caption: this compound competitively inhibits glucose transport, leading to altered intracellular signaling.
Caption: A typical experimental workflow for this compound administration in mouse models.
References
- 1. Reduction of streptozotocin toxicity by 3-O-methyl-D-glucose with enhancement of antitumor activity in murine L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced absorption of 3-O-methyl glucose following gastrointestinal injury induced by repeated oral administration of 5-FU in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced absorption of 3-O-methyl-D-glucose through the small intestine of rats administered retinyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect of glucose, but not 3-O-methyl glucose, against alloxan-induced diabetes depends upon the route of hexose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Additives in Protein Crystallization
Topic: Leveraging Additives for Successful Protein Crystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein crystallization is a critical bottleneck in structural biology, often requiring extensive screening of conditions to obtain diffraction-quality crystals. Additives are small molecules that, when added to a crystallization drop, can significantly improve crystal quality, size, and morphology. This document provides a detailed overview of the principles and protocols for using additives in protein crystallization, with a particular focus on challenging targets like membrane proteins. While a specific reagent "M3OMG" is not found in the current scientific literature, the principles outlined here are broadly applicable to the screening and optimization of new and existing additives.
Additive screening is a powerful technique to overcome common crystallization problems such as amorphous precipitation, microcrystals, or poorly diffracting crystals.[1][2] Additives can function in various ways: by altering protein-protein and protein-solvent interactions, stabilizing the protein, or participating in the crystal lattice.[1]
Principles of Additive-Enhanced Crystallization
The journey from a purified protein to a well-diffracting crystal is a multi-step process that often requires fine-tuning of various parameters, including pH, temperature, precipitant concentration, and the presence of additives.[3] Additives can be classified into several categories based on their chemical properties and proposed mechanisms of action.
Mechanism of Action for Additives:
-
Improving Solubility and Preventing Precipitation: Some additives can increase the solubility of a protein, preventing the formation of amorphous aggregates and allowing for the slow, ordered assembly required for crystallization.[1]
-
Enhancing Crystal Contacts: Additives can bind to the surface of a protein, creating new contact points that facilitate the formation of a stable crystal lattice.
-
Stabilizing Protein Conformation: Ligands, cofactors, or other small molecules can stabilize a specific, more homogenous conformation of the protein, which is more amenable to crystallization.[4]
-
Acting as a Molecular Chaperone: Certain additives can help guide the protein molecules into a productive crystallization pathway.
-
Modifying Solvent Properties: Additives can alter the properties of the solvent, such as dielectric constant or surface tension, which can influence protein-protein interactions.
Experimental Protocols
Protocol 1: Initial Screening with an Additive Screen
This protocol describes the use of a commercial or custom-made additive screen to identify beneficial compounds for protein crystallization. The process is typically performed using the vapor diffusion method (either sitting drop or hanging drop).[5][6]
Materials:
-
Purified protein (5-10 mg/mL in a suitable buffer)[7]
-
Crystallization screening kit (commercial or in-house)
-
Additive screen (e.g., Molecular Dimensions Additive Screen)[8]
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Pipettes and tips for nanoliter volumes
-
Sealing tape or oil
Procedure:
-
Prepare the Crystallization Plate:
-
Pipette 50-100 µL of the reservoir solution from your initial crystallization hit into the reservoir of a 96-well crystallization plate.
-
-
Prepare the Drops:
-
Seal the Plate:
-
Carefully seal the plate with clear sealing tape to prevent evaporation.
-
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C).
-
Regularly observe the drops under a microscope for crystal growth over several days to weeks.
-
-
Analysis:
-
Compare the results with and without the additives. Look for conditions that produce larger, more well-defined crystals, or that convert precipitates into crystalline material.
-
Protocol 2: Optimization of a Promising Additive
Once an additive has been identified from a screen, its concentration and the composition of the reservoir solution should be optimized.
Materials:
-
Purified protein
-
Identified promising additive
-
Components of the initial crystallization hit condition (buffer, salt, precipitant)
-
Crystallization plates
-
Pipettes
Procedure:
-
Gradient Preparation:
-
Prepare a 2D grid of conditions in a 96-well plate. Vary the concentration of the additive along one axis and the concentration of the precipitant along the other axis.
-
-
Drop Setup:
-
Set up crystallization drops as described in Protocol 1, using the gradient of conditions prepared in step 1.
-
-
Incubation and Observation:
-
Incubate and monitor the plates as before.
-
-
Selection of Optimal Conditions:
-
Identify the condition that yields the best-quality crystals for subsequent diffraction experiments.
-
Data Presentation
The results of an additive screen can be effectively summarized in a table to allow for easy comparison of the effects of different additives.
| Additive Class | Example Additive | Concentration Range | Observed Effect on Crystal Quality | Notes |
| Salts | Magnesium Chloride | 10-100 mM | Can improve crystal packing and diffraction.[10] | Divalent cations are often beneficial for membrane proteins.[10] |
| Organics | Isopropanol | 2-10% (v/v) | Can promote new crystal forms.[10] | Volatile, requires careful sealing of plates. |
| Polyols | Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and can improve crystal quality.[1] | High concentrations can inhibit crystallization. |
| Detergents | Dodecyl Maltoside (DDM) | 0.01-0.1% (w/v) | Crucial for solubilizing and stabilizing membrane proteins.[11] | Optimal concentration is critical and protein-dependent.[10] |
| Amphiphiles | Polypropylene Glycol (PPG) | 1-5% (v/v) | Can improve crystal size and diffraction limit.[10] | Can induce phase separation. |
Visualizations
Experimental Workflow for Additive Screening
References
- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 2. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 3. Protein crystallization - Wikipedia [en.wikipedia.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. m.youtube.com [m.youtube.com]
- 6. opentrons.com [opentrons.com]
- 7. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. home.ccr.cancer.gov [home.ccr.cancer.gov]
Application Notes and Protocols for TMG-Cap RNA Pull-Down Assays
A Proposed Method for Investigating TMG-Cap RNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "m3OMG" is not a recognized RNA modification in the current scientific literature. It is presumed to be a typographical error for "m3G," also known as 2,2,7-trimethylguanosine (TMG). These application notes and protocols are based on the identification and characterization of proteins that interact with the TMG-cap of RNA molecules.
Introduction
The 2,2,7-trimethylguanosine (TMG) cap is a distinctive feature of the 5' end of several classes of small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs). This modification is crucial for the biogenesis and function of these non-coding RNAs, particularly in mediating their nuclear import and subsequent assembly into ribonucleoprotein (RNP) complexes. The TMG-cap serves as a recognition motif for specific binding proteins, which are essential for the proper localization and function of these RNAs.
Pull-down assays using TMG-capped RNA as bait are a powerful in vitro technique to identify and characterize proteins that specifically interact with this modification. This method allows for the isolation of TMG-cap binding proteins from complex biological mixtures, such as cell lysates, enabling their identification by mass spectrometry and further functional characterization.
Principle of the Assay
The TMG-cap RNA pull-down assay is a form of affinity purification. A synthetically generated RNA molecule containing a 5' TMG-cap is labeled with a high-affinity tag, such as biotin. This biotinylated TMG-capped RNA is then immobilized on streptavidin-coated beads. When incubated with a cell lysate, proteins that specifically bind to the TMG-cap will be captured by the RNA bait. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.
Key Applications
-
Identification of novel TMG-cap binding proteins: Discovering new proteins that interact with TMG-capped RNAs can provide insights into the regulation of snRNP and snoRNP biogenesis and function.
-
Validation of predicted RNA-protein interactions: Confirming interactions suggested by other methods, such as yeast two-hybrid screens or computational predictions.
-
Characterization of binding partners under different cellular conditions: Investigating how cellular states (e.g., stress, differentiation, disease) affect the composition of TMG-cap RNP complexes.
-
Screening for inhibitors of TMG-cap-protein interactions: Identifying small molecules that disrupt these interactions could be a valuable tool for research and therapeutic development.
Data Presentation
Quantitative Analysis of TMG-Cap-Protein Interactions
The binding affinity of proteins to the TMG-cap can be determined using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating stronger binding.
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Snurportin 1 | TMGpppG | Fluorescence Spectroscopy | Nanomolar range | [1] |
| Snurportin 1 | m7GpppG | Fluorescence Spectroscopy | Weaker affinity than TMGpppG | [2] |
Note: Specific Kd values can vary depending on the experimental conditions.
Example Mass Spectrometry Data Analysis
Following a pull-down assay and mass spectrometry analysis, candidate interacting proteins are identified. Quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can be used to distinguish specific interactors from background contaminants. The enrichment of a protein in the TMG-cap pull-down compared to a control pull-down (e.g., with an m7G-capped RNA or beads alone) is a key indicator of a specific interaction.
| Protein ID | Gene Symbol | TMG-Cap Pull-down (Normalized Abundance) | Control Pull-down (Normalized Abundance) | Enrichment Factor (TMG/Control) |
| P21975 | SNUPN | 150.7 | 5.2 | 29.0 |
| Q9Y265 | KPNA2 | 85.3 | 10.1 | 8.4 |
| P52292 | KPNB1 | 120.1 | 15.8 | 7.6 |
| P09651 | HNRNPA1 | 45.6 | 40.2 | 1.1 (Non-specific) |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Synthesis and Biotinylation of TMG-Capped RNA
This protocol describes the generation of a biotinylated TMG-capped RNA bait using in vitro transcription and enzymatic biotinylation.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the RNA sequence of interest
-
T7 RNA Polymerase
-
rNTPs (ATP, CTP, GTP, UTP)
-
TMG-cap analog (m3^2,2,7GpppG)
-
RNase Inhibitor
-
DNase I
-
RNA 3'-end biotinylation kit (e.g., using T4 RNA Ligase and biotinylated cytidine bisphosphate)
-
Streptavidin-coated magnetic beads
-
Nuclease-free water
-
RNA purification columns or kits
Procedure:
-
In Vitro Transcription with TMG-Cap:
-
Set up the in vitro transcription reaction in a total volume of 20 µL:
-
1 µg linearized DNA template
-
2 µL 10x Transcription Buffer
-
1 µL TMG-cap analog (10 mM)
-
1 µL rNTP mix (10 mM each)
-
1 µL RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the TMG-capped RNA using an RNA purification kit or column, eluting in nuclease-free water.
-
Quantify the RNA concentration using a spectrophotometer.
-
-
3'-End Biotinylation of TMG-Capped RNA:
-
Follow the manufacturer's protocol for the RNA 3'-end biotinylation kit. This typically involves incubating the purified TMG-capped RNA with T4 RNA Ligase and a biotinylated nucleotide (e.g., Biotin-pCp).
-
Purify the biotinylated TMG-capped RNA to remove unincorporated biotin.
-
Verify the integrity and size of the biotinylated RNA by gel electrophoresis.
-
Protocol 2: TMG-Cap RNA Pull-Down Assay
This protocol details the procedure for capturing TMG-cap binding proteins from a cell lysate.
Materials:
-
Biotinylated TMG-capped RNA (from Protocol 1)
-
Control biotinylated RNA (e.g., m7G-capped or uncapped)
-
Streptavidin-coated magnetic beads
-
Cell lysate (prepared in RNase-free lysis buffer with protease and RNase inhibitors)
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with RNase inhibitor)
-
Elution Buffer (e.g., SDS-PAGE loading buffer or a high-salt buffer)
-
Magnetic rack
Procedure:
-
Preparation of RNA-coated Beads:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Binding/Wash Buffer, using a magnetic rack to separate the beads from the supernatant.
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated TMG-capped RNA (and control RNA in a separate tube) to the beads and incubate with gentle rotation for 30-60 minutes at 4°C.
-
Wash the beads three times with Binding/Wash Buffer to remove unbound RNA.
-
-
Incubation with Cell Lysate:
-
Pre-clear the cell lysate by incubating it with washed, uncoated streptavidin beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Pellet the beads using a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
Add the pre-cleared cell lysate to the RNA-coated beads.
-
Incubate with gentle rotation for 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads on a magnetic rack and discard the supernatant (save an aliquot as the "unbound" fraction for analysis).
-
Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer.
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by resuspending the beads in Elution Buffer and incubating at 95°C for 5 minutes (for SDS-PAGE analysis) or using a non-denaturing elution method if required for downstream functional assays.
-
Separate the beads on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis of Bound Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting for specific candidate proteins.
-
For unbiased identification of interacting proteins, submit the eluted sample for analysis by mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for TMG-cap RNA pull-down assay.
Caption: snRNP nuclear import pathway involving the TMG-cap.
References
- 1. Trimethylguanosine cap-fluorescent molecular rotor (TMG–FMR) conjugates are potent, specific snurportin1 ligands enabling visualization in living cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. How to find the optimal partner--studies of snurportin 1 interactions with U snRNA 5' TMG-cap analogues containing modified 2-amino group of 7-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting m3OMG insolubility in PBS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the phospholipase C (PLC) activator, m-3M3FBS.
Frequently Asked Questions (FAQs)
Q1: What is m-3M3FBS and what is its primary mechanism of action?
A1: m-3M3FBS is a potent activator of phospholipase C (PLC).[1] It functions by stimulating the generation of superoxide, increasing intracellular calcium concentrations, and promoting the formation of inositol phosphates in various cell lines.[1][2] Additionally, it has been shown to induce apoptosis in monocytic leukemia cells.[1]
Q2: I am experiencing difficulty dissolving m-3M3FBS in Phosphate Buffered Saline (PBS). Is this expected?
A2: Yes, it is expected to encounter solubility issues when dissolving m-3M3FBS directly in aqueous buffers like PBS. m-3M3FBS is poorly soluble in water.[3] For experimental use, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
Troubleshooting Guide: m-3M3FBS Insolubility in PBS
Q1: My m-3M3FBS is not dissolving in PBS. What should I do?
A1: Direct dissolution of m-3M3FBS in PBS is not recommended due to its low aqueous solubility. The best practice is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium.
Q2: What is the recommended solvent for preparing an m-3M3FBS stock solution?
A2: DMSO and ethanol are the recommended solvents for preparing m-3M3FBS stock solutions.[2] It is soluble up to 100 mM in both ethanol and DMSO.
Q3: How can I prepare a working solution of m-3M3FBS in a PBS-based medium for my cell culture experiments?
A3: To prepare a working solution, you should perform a serial dilution of your organic stock solution into the final aqueous medium. It is crucial to add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which can help prevent precipitation. The final concentration of the organic solvent in your culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cellular toxicity. One protocol suggests a final solution of 0.25 mg/ml is achievable in a 1:3 mixture of Ethanol:PBS (pH 7.2).[2][4]
Q4: I've prepared a diluted working solution from a DMSO stock, but I still see precipitation. What could be the issue?
A4: Precipitation upon dilution can still occur if the final concentration of m-3M3FBS in the aqueous buffer exceeds its solubility limit. Here are a few troubleshooting steps:
-
Lower the final concentration: Try using a lower final concentration of m-3M3FBS in your experiment.
-
Increase the solvent ratio (with caution): While not ideal, slightly increasing the percentage of the organic solvent in the final solution might help. However, always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.
-
Use a surfactant: A protocol for in vivo use suggests a formulation including PEG300 and Tween-80 to improve solubility.[1] A similar approach with a biocompatible surfactant could be tested for in vitro assays, but would require careful validation.
-
Warm the solution: Gently warming the solution to 37°C may temporarily increase solubility. However, be mindful of the compound's stability at higher temperatures.
Quantitative Solubility Data
The following table summarizes the solubility of m-3M3FBS in various solvents.
| Solvent | Maximum Concentration |
| DMSO | 100 mM, 20 mg/ml[2], 55.84 mg/mL[4], 69 mg/mL[3] |
| Ethanol | 100 mM, 30 mg/ml[2], 44.45 mg/mL[4], 69 mg/mL[3] |
| DMF | 30 mg/ml[2][4] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/ml[2][4] |
| Water | Insoluble[3] |
Signaling Pathway
m-3M3FBS acts as an activator of Phospholipase C (PLC), which is a key enzyme in the Gq protein-coupled receptor (GPCR) signaling pathway. The diagram below illustrates this pathway.
Caption: Gq signaling pathway activated by m-3M3FBS.
Experimental Protocols
Protocol for Preparation of m-3M3FBS Stock and Working Solutions
1. Materials:
- m-3M3FBS powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol
- Sterile microcentrifuge tubes
- Sterile Phosphate Buffered Saline (PBS) or desired cell culture medium
- Vortex mixer
2. Preparation of a 10 mM Stock Solution: a. Calculate the required mass of m-3M3FBS for your desired volume of 10 mM stock solution (Molecular Weight: 343.36 g/mol ). b. Weigh the m-3M3FBS powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO or ethanol to the tube. d. Vortex thoroughly until the powder is completely dissolved. e. Store the stock solution at -20°C for long-term storage.
3. Preparation of a Working Solution (Example: 10 µM in 10 mL of PBS): a. Thaw the 10 mM stock solution at room temperature. b. Prepare 10 mL of PBS in a sterile conical tube. c. While gently vortexing the PBS, add 10 µL of the 10 mM m-3M3FBS stock solution to the PBS. Note: It is critical to add the stock solution to the buffer with agitation to facilitate mixing and prevent precipitation. d. Continue to vortex for another 10-15 seconds to ensure the solution is homogenous. e. Use the working solution immediately for your experiment. Do not store diluted aqueous solutions of m-3M3FBS.
References
Technical Support Center: Optimizing m3OMG Concentration for Cytotoxicity Assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal concentration of m3OMG for in vitro cytotoxicity assays. The principles and protocols outlined are broadly applicable for a wide range of small molecule compounds.
Frequently Asked questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: For initial range-finding experiments, it is crucial to test a broad concentration range to determine the cytotoxic potential and estimate the half-maximal inhibitory concentration (IC50). A typical strategy involves testing concentrations significantly higher than the expected in vivo plasma levels.[1][2]
Based on general practice for novel compounds, a wide range using serial dilutions is recommended.[3]
| Experiment Type | Suggested Concentration Range | Dilution Factor | Rationale |
| Initial Range-Finding | 0.1 µM to 100 µM | 10-fold | To quickly identify the effective concentration window.[3] |
| Refined Dose-Response | Centered around the estimated IC50 | 2-fold or 3.16-fold | To precisely determine IC50 or EC50 values.[1][4] |
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for experimental consistency. For most non-polar small molecules intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Working Solution: Dilute the stock solution in a complete cell culture medium to the final desired concentrations immediately before use.[3]
Q3: The final concentration of my solvent (DMSO) is affecting cell viability. How can I prevent this?
A3: Solvent toxicity is a common issue. Ensure the final concentration of the solvent in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] It is essential to include a vehicle control in your experiment, which consists of cells treated with the same final solvent concentration as your highest test concentration.[4]
Q4: this compound is precipitating in my cell culture medium. What should I do?
A4: Compound precipitation can lead to inaccurate and misleading results.[5] Here are several troubleshooting steps:
-
Visual Inspection: Always inspect wells under a microscope for any signs of compound precipitation, especially at higher concentrations.[4]
-
Reduce Solvent Concentration: Ensure the final DMSO concentration is <0.5%.[4]
-
Improve Dilution Technique: When diluting the high-concentration stock into your aqueous culture medium, ensure rapid and thorough mixing to prevent the compound from crashing out of solution.[4]
-
Test Solubility: If precipitation persists, you may need to formally assess the solubility of this compound in your specific cell culture medium.
Q5: I am not observing any cytotoxic effects. What could be wrong?
A5: A lack of a cytotoxic response can be due to several factors:
-
Concentration Too Low: The concentrations tested may be insufficient to elicit a response in your specific cell line. Consider increasing the concentration range.[4]
-
Incubation Time Too Short: The incubation period may not be long enough for the compound to induce a measurable effect. Try extending the incubation time (e.g., from 24h to 48h or 72h).[4]
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities. Your chosen cell line may be resistant to this compound's mechanism of action. Testing the compound on a panel of different cell lines is advisable.[4]
Q6: I am observing a bell-shaped or U-shaped dose-response curve. What does this mean?
A6: This non-classical dose-response can be an artifact. At high concentrations, the compound may precipitate, which can interfere with the optical readings of many cytotoxicity assays (e.g., MTT, resazurin), leading to an artificially inflated viability signal. Alternatively, at very high concentrations, off-target effects or complex biological responses could counteract the primary cytotoxic mechanism.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Bubbles in wells.[5][6] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Check for and remove bubbles with a sterile needle.[6] |
| High Background Signal | Endogenous LDH activity in serum (LDH assay); Phenol red in medium quenching fluorescence (fluorescent assays).[7] | Use serum-free medium or heat-inactivate serum. Use medium without phenol red for fluorescent assays.[7] |
| "Edge Effect" | Evaporation of medium from the outer wells of the plate during extended incubation.[7] | Do not use the outer wells for experimental data. Instead, fill them with sterile PBS or water to maintain humidity.[4][7] |
| Low Signal or Absorbance | Cell density is too low. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[6] |
Experimental Protocols
Protocol: Determining IC50 using an MTT Cytotoxicity Assay
This protocol provides a framework for assessing the cytotoxicity of this compound.
1. Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[3]
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell adherence.[3]
2. Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock solution.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (<0.5%).[3]
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include appropriate controls:
- Blank: Medium only (for background subtraction).
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound dose.
- Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
3. Incubation:
4. MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[3][8]
-
Incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
5. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
6. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Experimental and logical Workflows
The following diagram illustrates the standard workflow for optimizing compound concentration in a cytotoxicity assay.
Caption: Workflow for optimizing compound concentration.
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting inconsistent experimental results.
Caption: Decision tree for troubleshooting inconsistent results.
Hypothetical Signaling Pathway
As the precise mechanism of this compound is under investigation, this diagram illustrates a hypothetical pathway by which a compound can induce cell death (apoptosis), a common mechanism of cytotoxicity.
Caption: Hypothetical pathway of this compound-induced apoptosis.
References
- 1. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Small Molecule Degradation During Experiments
Disclaimer: The specific molecule "m3OMG" could not be identified in scientific literature. The following guide provides general best practices for preventing the degradation of small molecule drug candidates during experimental procedures. The stability of any specific compound is highly dependent on its unique chemical structure and properties.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of small molecule compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of small molecule degradation during experiments?
A1: The primary causes of degradation for many small molecule drug candidates are exposure to environmental factors that can initiate chemical reactions. The main chemical degradation pathways are hydrolysis and oxidation.[1][2] Key factors that accelerate these processes include:
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, leading to faster degradation.[3]
-
pH: The stability of many small molecules is pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.[3]
-
Light: Exposure to UV or visible light can provide the energy needed to initiate photolytic degradation.[3]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation, especially for molecules with susceptible functional groups.[1][3]
-
Enzymatic Activity: In biological assays, enzymes present in cell lysates or serum can metabolize and degrade the compound.[1]
Q2: How can I determine the stability of my specific compound?
A2: Forced degradation studies, also known as stress testing, are essential for elucidating the potential degradation pathways of a compound. This involves exposing the molecule to harsh conditions such as high temperatures, a range of pH values, strong oxidizing agents, and intense light. By analyzing the degradation products, you can understand the compound's intrinsic stability and identify its likely degradation pathways.
Q3: What are some general best practices for storing small molecule compounds?
A3: Proper storage is crucial for maintaining the integrity of your compounds. General recommendations include:
-
Temperature Control: Store compounds at the recommended temperature, typically -20°C or -80°C for long-term storage.
-
Light Protection: Use amber vials or store containers in the dark to prevent photodegradation.[1]
-
Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert gas like nitrogen or argon can prevent oxidation.[1]
-
Moisture Control: Store in a desiccator or with desiccants to minimize exposure to humidity, which can cause hydrolysis.[3]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in an aqueous buffer over time. | Hydrolysis. The compound may have functional groups like esters or amides that are susceptible to breaking down in water.[1] | Prepare fresh solutions before each experiment. If possible, adjust the buffer pH to a range where the compound is more stable. Consider using a less aqueous solvent for stock solutions. |
| Inconsistent results between experiments performed on different days. | Degradation of stock solution. The compound may be degrading in the solvent it is dissolved in, or due to repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C. Periodically check the purity of the stock solution using analytical methods like HPLC. |
| Compound appears discolored or precipitates out of solution. | Oxidation or photodegradation. Exposure to air or light may be altering the chemical structure of the compound. | Prepare solutions in a low-oxygen environment (e.g., using a nitrogen box). Store solutions in amber vials or wrap vials in aluminum foil.[1] |
| Rapid loss of compound in cell-based assays. | Enzymatic degradation. The compound may be a substrate for metabolic enzymes present in the cells or serum in the media. | Use serum-free media if the assay allows. Include known metabolic inhibitors in the assay to see if they prevent degradation. Heat-inactivate serum before use. |
Data Presentation: Factors Affecting Compound Stability
The following table summarizes the key environmental factors that influence the stability of small molecule compounds and provides preventative measures.
| Factor | Effect on Stability | Preventative Measures |
| Temperature | Increased temperature accelerates the rate of most degradation reactions.[3] | Store compounds and solutions at appropriate low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid prolonged exposure to room temperature. |
| pH | Can catalyze hydrolysis and other degradation reactions. Stability is often optimal within a narrow pH range. | Determine the optimal pH for your compound's stability. Use buffered solutions to maintain a stable pH during experiments. |
| Light (UV/Visible) | Provides energy for photolytic reactions, leading to bond cleavage and structural changes.[3] | Store compounds and solutions in amber vials or light-blocking containers. Minimize exposure to ambient light during experiments. |
| Oxygen | Can cause oxidative degradation of susceptible functional groups.[3] | Store oxygen-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents for preparing solutions. |
| Humidity | Water vapor can be absorbed by solid compounds, potentially leading to hydrolysis.[3] | Store solid compounds in a desiccator. Use tightly sealed containers. |
Experimental Protocols & Visualizations
Protocol: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of a small molecule compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution in purified water.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp or direct sunlight).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with a UV or mass spectrometry detector, to quantify the remaining parent compound and identify major degradation products.
Diagrams
Caption: Major chemical degradation pathways for small molecule compounds.
Caption: A typical workflow for a forced degradation study.
Caption: Logical relationships between environmental factors and compound stability.
References
Technical Support Center: Managing Off-Target Effects in Neuronal Cells
Disclaimer: Information regarding a specific technology or molecule termed "m3OMG" in the context of neuronal cells is not available in the current scientific literature based on our searches. Therefore, this guide will address the critical issue of off-target effects in neuronal cells using CRISPR-Cas9 as a well-documented and relevant example of a powerful tool where off-target analysis is paramount. The principles, troubleshooting steps, and methodologies described here are broadly applicable to other gene-editing and molecular targeting technologies.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers have about off-target effects when conducting experiments in neuronal cells.
Q1: What are off-target effects in the context of genome editing in neuronal cells?
Off-target effects refer to the unintended binding and cleavage or modification of DNA at locations in the genome that are different from the intended on-target site.[1] With tools like CRISPR-Cas9, this can occur when the guide RNA (gRNA) directs the Cas9 nuclease to bind to sequences that are similar, but not identical, to the target sequence.[1] These unintended modifications can lead to mutations, gene disruptions, or chromosomal rearrangements, which are of significant concern in sensitive cell types like neurons.
Q2: Why is it critical to rigorously assess off-target effects in neuronal research and therapeutic development?
The assessment and mitigation of off-target effects are crucial for the successful translation of genome editing technologies into clinical applications.[2] In neuronal cells, unintended genetic modifications can have severe consequences:
-
Neurotoxicity: Unintended genetic changes can trigger apoptotic pathways or other forms of cellular stress, resulting in neuronal cell death.[4][5]
-
Oncogenesis: If an off-target mutation occurs in a tumor suppressor gene or an oncogene, it could potentially lead to tumorigenesis.[6]
-
Misleading Results: Phenotypes observed in edited cells may be incorrectly attributed to the on-target edit when they are, in fact, caused by one or more off-target events.
Q3: What are the primary causes of CRISPR-Cas9 off-target effects?
The generation of double-strand breaks (DSBs) in off-target locations can occur for several reasons, primarily related to the specificity of the gRNA and the Cas9 protein.[1] Key factors include:
-
Sequence Homology: The gRNA may guide Cas9 to bind to other genomic sites that have a high degree of sequence similarity to the intended target.
-
PAM-like Sequences: The Cas9 protein may bind to Protospacer Adjacent Motif (PAM) sequences that are similar, but not identical, to the canonical PAM sequence, allowing for cleavage at unintended sites.[1]
-
High Nuclease Concentration: Excessive concentrations of the Cas9/gRNA complex can increase the likelihood of binding to and cleaving at suboptimal sites.
Q4: Which neuronal cell lines or culture systems are suitable for off-target analysis?
The choice of cell system is critical and can influence experimental outcomes.
-
Human Cell Lines: SH-SY5Y is a widely used human neuroblastoma cell line in neurological studies, particularly for research related to Parkinson's disease.[7] Other options include LN-18 and SK-N-MC.[7]
-
Primary Neuronal Cultures: These cultures, often derived from rodent embryos (e.g., rat primary cortical cultures), provide a more physiologically relevant model for studying neuronal excitotoxicity and off-target effects.[4] However, they can be more challenging to transfect and maintain long-term.[8]
-
Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Patient-derived iPSCs differentiated into specific neuronal subtypes offer a highly relevant model for studying disease-specific off-target effects.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: I am observing high levels of cell death in my neuronal cultures after introducing the editing components.
-
Possible Cause 1: Toxicity from Delivery Method.
-
Troubleshooting: Transfection reagents can be toxic to sensitive primary neurons. Optimize the concentration of the reagent and the amount of DNA/RNA. Consider switching to a less toxic delivery method, such as electroporation (e.g., Nucleofection) or lentiviral/AAV transduction, which is often more efficient and less toxic for post-mitotic neurons.
-
-
Possible Cause 2: Culture Medium-Induced Excitotoxicity.
-
Troubleshooting: Some culture media, like certain formulations of Neurobasal medium (NBM), can induce neuronal loss in long-term cultures through N-methyl-D-aspartate receptor (NMDAr)-mediated excitotoxicity.[9] Ensure your medium is appropriate for your specific neuronal subtype and culture duration. Supplementing with antioxidants like N-acetyl-cysteine may also improve survival.[9]
-
-
Possible Cause 3: Off-Target-Induced Apoptosis.
-
Troubleshooting: Widespread off-target activity could be disrupting essential genes, leading to apoptosis.[5] Reduce the concentration of the editing components to the lowest effective dose. Redesign your gRNA to be more specific. Perform an unbiased off-target detection assay (see Table 1) to identify if critical genes are being affected.
-
Problem 2: My unbiased off-target detection assay (e.g., GUIDE-seq) is not working in my primary neurons.
-
Possible Cause: Low Efficiency of dsODN Delivery.
-
Troubleshooting: GUIDE-seq requires the delivery of a double-stranded oligodeoxynucleotide (dsODN) into the cells, which can be inefficient in primary neurons.[8] It may be necessary to use a substitute, more easily transfectable cell type (like U2OS or HEK293T) to initially identify potential off-target sites, and then validate these specific sites in your primary neurons using targeted deep sequencing.[8]
-
-
Possible Cause: Low Editing Efficiency.
-
Troubleshooting: If the on-target editing efficiency is low, the detection of rare off-target events will be even lower. First, optimize your delivery and editing efficiency in the neuronal cells.
-
-
Alternative Assay: Consider an alternative unbiased method that does not require dsODN transfection, such as DISCOVER-seq, which relies on the detection of the endogenous DNA repair protein MRE11.[2]
Problem 3: I am observing an unexpected or inconsistent phenotype in my edited neuronal cultures.
-
Possible Cause: Undetected Off-Target Effects.
-
Troubleshooting: The phenotype may be due to an off-target mutation rather than your intended on-target edit. It is recommended to use at least one in silico prediction tool and one unbiased experimental method to identify potential off-target sites.[8] Validate the top candidate off-target sites via targeted amplicon sequencing in multiple clonal populations or in the pooled population.
-
-
Possible Cause: On-Target-Induced Transcriptional Changes.
-
Troubleshooting: The on-target edit, while correct at the DNA level, may have unintended consequences on gene expression or protein function. Analyze mRNA and protein expression levels of the target gene. Also, consider performing RNA-seq to assess global transcriptomic changes that could explain the phenotype.
-
Data Presentation: Comparison of Off-Target Detection Methods
Choosing the right assay to detect off-target effects is critical. Assays can be broadly categorized as biased (computational prediction) or unbiased (genome-wide experimental detection).[10] Unbiased methods can be further divided into cellular, biochemical, and in situ approaches.[10]
| Assay Name | Approach | Principle | Advantages | Limitations | Citations |
| In Silico Tools | Biased (Computational) | Algorithms predict potential off-target sites based on sequence homology to the gRNA. | Fast, inexpensive, requires no wet lab experiment. | Can produce many false positives; may miss sites with several mismatches. | [1][2] |
| GUIDE-seq | Unbiased (Cellular) | Captures double-strand breaks (DSBs) by integrating a tagged dsODN, which is then sequenced. | Highly sensitive detection in living cells. | Requires efficient transfection of dsODN, which is difficult in primary cells like neurons. | [8][11] |
| DISCOVER-seq | Unbiased (In Situ) | Uses ChIP-seq to detect the binding of the endogenous DNA repair factor MRE11 to DSBs. | Applicable to in vivo and in vitro samples; does not require transfection of foreign DNA. | Sensitivity may vary depending on MRE11 recruitment efficiency. | [2] |
| CIRCLE-seq | Unbiased (Biochemical) | Uses in vitro treatment of sheared, circularized genomic DNA with Cas9/gRNA to linearize and identify cleavage sites. | Highly sensitive; eliminates confounding cellular factors like chromatin state. | In vitro conditions may not fully reflect in vivo specificity; may identify sites not accessible in living cells. | [10][11] |
| CHANGE-seq | Unbiased (Biochemical) | An advancement on CIRCLE-seq that uses tagmentation for library prep, improving throughput. | High sensitivity, high throughput, and automatable. | As an in vitro method, may not perfectly represent cellular off-target events. | [10] |
| WGS | Unbiased (Cellular) | Whole Genome Sequencing of edited and control clones to identify all genetic differences. | Unbiased and comprehensive. | High cost; can be difficult to distinguish pre-existing variation from true off-target events; requires clonal expansion. | [2] |
Experimental Protocols
Protocol: General Workflow for Off-Target Effect Analysis
This protocol outlines the standard steps for identifying and validating off-target effects of a genome editing experiment in neuronal cells.
-
gRNA Design and Optimization:
-
Use multiple gRNA design tools to select gRNAs with high predicted on-target scores and low predicted off-target scores.
-
If possible, test the efficacy of 2-3 different gRNAs for your target gene in an easy-to-transfect cell line (e.g., HEK293T) before moving to neuronal cells.
-
-
Identification of Potential Off-Target Sites:
-
Step 2a (Computational): Run your gRNA sequence through several in silico off-target prediction tools to generate a list of potential off-target loci.
-
Step 2b (Experimental): Perform an unbiased, genome-wide off-target detection assay. For neuronal cells, DISCOVER-seq is a strong candidate. If using a more tractable cell line as a proxy, GUIDE-seq or CHANGE-seq are excellent choices.[8][10]
-
-
Prioritization of Candidate Sites:
-
Combine the lists from your computational and experimental analyses.
-
Prioritize candidate sites that are identified by multiple methods, are located within or near gene coding regions, or have fewer mismatches with the on-target sequence.
-
-
Validation of Off-Target Sites:
-
Design PCR primers to amplify the on-target site and the top 10-20 prioritized potential off-target sites.
-
Isolate genomic DNA from your edited neuronal cell population (and a non-edited control population).
-
Perform PCR for each site.
-
Submit the PCR products for targeted Next-Generation Sequencing (NGS) to quantify the frequency of insertions and deletions (indels) at each site. This is considered the gold standard for assessing true off-target effects.[8]
-
-
Analysis and Interpretation:
-
Calculate the indel frequency for the on-target site and each validated off-target site.
-
If significant off-target editing (>0.1% frequency) is detected at concerning loci (e.g., in a cancer-related gene), consider redesigning the gRNA or using a high-fidelity Cas9 variant to increase specificity.
-
Visualizations: Pathways and Workflows
Diagram 1: Experimental Workflow for Off-Target Analysis
Caption: A workflow for identifying and validating off-target effects.
Diagram 2: Potential Off-Target Induced Apoptosis Pathway
References
- 1. Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview | MDPI [mdpi.com]
- 2. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 3. Editorial: Cell-Cell Interactions Controlling Neuronal Functionality in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid β-42 induces neuronal apoptosis by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurobasal medium toxicity on mature cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seqwell.com [seqwell.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-O-methylgallate (m3OMG)
Welcome to the technical support center for the synthesis of methyl 3-O-methylgallate (m3OMG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and cost-effective starting material for the synthesis of this compound is gallic acid or its ester derivative, methyl gallate. Methyl gallate can be synthesized from gallic acid with a high yield (typically 78-82%) through Fischer esterification using methanol and an acid catalyst like sulfuric acid.
Q2: What are the main challenges in synthesizing this compound from methyl gallate?
The primary challenge is achieving regioselective methylation of the hydroxyl group at the 3-position while leaving the hydroxyl groups at the 4- and 5-positions unmodified. The similar reactivity of the three phenolic hydroxyl groups often leads to a mixture of mono-, di-, and tri-methylated products, resulting in low yields of the desired this compound and complex purification procedures.
Q3: What are the common methylating agents used for this synthesis?
Common methylating agents for phenolic hydroxyl groups include dimethyl sulfate (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC). These are typically used in the presence of a base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or sodium hydride (NaH) in a polar aprofutic solvent like N,N-dimethylformamide (DMF) or acetone.
Q4: Is a direct selective methylation of methyl gallate to this compound feasible?
While direct methylation is theoretically possible, achieving high selectivity for the 3-position is difficult and often results in a mixture of isomers. The yield of the desired product is typically low. Success in direct selective methylation relies heavily on the careful optimization of reaction conditions, including the choice of a mild methylating agent and base, as well as precise control of the reaction temperature.
Q5: What is a more reliable strategy to achieve a high yield of this compound?
A more reliable and higher-yielding approach involves a protection-methylation-deprotection strategy. This multi-step process offers greater control over the regioselectivity of the methylation. The general workflow involves:
-
Protection: Selectively protecting the more reactive hydroxyl groups at the 4- and 5-positions.
-
Methylation: Methylating the unprotected hydroxyl group at the 3-position.
-
Deprotection: Removing the protecting groups to yield the final this compound product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete esterification of gallic acid. 2. Ineffective deprotonation of the phenolic hydroxyl group. 3. Inactive or degraded methylating agent. 4. Insufficient reaction time or temperature. | 1. Ensure the use of a suitable acid catalyst (e.g., concentrated H₂SO₄) and reflux for an adequate duration (6-10 hours) during esterification. 2. Use a sufficiently strong and dry base (e.g., anhydrous K₂CO₃ or NaH) to ensure complete formation of the phenoxide ion. 3. Use a fresh or properly stored methylating agent. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. |
| Formation of Multiple Products (Low Selectivity) | 1. Non-selective methylation of the three hydroxyl groups. 2. C-alkylation side reactions where the methyl group attaches to the aromatic ring instead of the oxygen atom. 3. Over-methylation resulting in di- or tri-methylated products. | 1. Employ a protection-deprotection strategy to ensure methylation occurs only at the desired position. 2. Use a polar aprotic solvent (e.g., DMF, acetone) to favor O-alkylation over C-alkylation. 3. Use a stoichiometric amount of the methylating agent and monitor the reaction closely by TLC to stop it once the desired product is formed. |
| Difficult Purification | 1. Presence of closely related isomers with similar polarities. 2. Residual starting materials or reagents. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for separation. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[1] 2. Perform a thorough work-up procedure, including washing with water and brine, to remove water-soluble impurities before chromatographic purification. |
| Low Yield after Deprotection Step | 1. Harsh deprotection conditions leading to product degradation. 2. Incomplete removal of the protecting group. | 1. Choose a protecting group that can be removed under mild conditions that do not affect the rest of the molecule. 2. Ensure the deprotection reaction goes to completion by monitoring with TLC. |
Data on Related Methylation Reactions
The following table provides a summary of reaction conditions and yields for the methylation of gallic acid derivatives to provide a comparative overview. Note that a direct high-yield synthesis of this compound is not widely reported, hence data for the synthesis of a related, fully methylated product is presented.
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl Gallate | Methyl Chloride | K₂CO₃ | DMF | 55 | 8 | Methyl 3,4,5-trimethoxybenzoate | 85.3 |
| Methyl Gallate | Methyl Chloride | Na₂CO₃ | DMF | 60 | 8 | Methyl 3,4,5-trimethoxybenzoate | 86.5 |
Experimental Protocols
Protocol 1: Synthesis of Methyl Gallate from Gallic Acid
This protocol describes the esterification of gallic acid to produce the precursor for this compound synthesis.
Materials:
-
Gallic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve gallic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 6-10 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a 5% sodium bicarbonate solution until effervescence ceases.
-
The precipitated crude methyl gallate is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from ethanol to yield pure methyl gallate.
Protocol 2: Proposed Synthesis of this compound via a Protection-Methylation-Deprotection Strategy
This proposed protocol outlines a plausible route to synthesize this compound with improved selectivity. The choice of protecting group is critical and would require experimental optimization. Here, an acetonide protecting group is suggested for the catechol moiety.
Step 1: Protection of Methyl Gallate
-
Suspend methyl gallate in anhydrous acetone.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid catalyst and remove the solvent under reduced pressure.
-
Purify the resulting protected methyl gallate by column chromatography.
Step 2: Methylation of the Protected Methyl Gallate
-
Dissolve the protected methyl gallate in anhydrous DMF.
-
Add anhydrous potassium carbonate (K₂CO₃).
-
Add methyl iodide (MeI) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the methylated product by column chromatography.
Step 3: Deprotection to Yield this compound
-
Dissolve the methylated intermediate in a suitable solvent (e.g., methanol/water mixture).
-
Add a mild acid (e.g., acetic acid) to hydrolyze the acetonide protecting group.
-
Gently heat the mixture if necessary and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid and remove the solvent.
-
Purify the final product, methyl 3-O-methylgallate (this compound), by column chromatography or HPLC to achieve high purity.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
m3OMG experimental artifacts and how to avoid them
Frequently Asked Questions (FAQs)
Compound & Reagent Related Issues
Q1: We are observing significant batch-to-batch variability with our m3OMG compound. What could be the cause?
A1: Batch-to-batch inconsistency is a frequent challenge with newly synthesized compounds. The primary cause often relates to the synthesis and purification process. Minor variations in reaction conditions can result in different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.[1]
Troubleshooting Steps:
-
Analytical Characterization: Conduct thorough analytical characterization for each new batch. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structure of the compound.[1]
-
Standardize Purification: Implement a consistent and robust purification protocol for every synthesis to ensure uniformity across batches.[1]
-
Impurity Identification: When possible, identify and quantify major impurities. This can help determine if a specific impurity is responsible for the observed variability.[1]
Q2: The potency of this compound appears to change depending on the experimental conditions. What factors should we investigate?
A2: The biological activity of a compound can be highly sensitive to the parameters of the experiment. Several factors related to the compound's physicochemical properties and the assay conditions can influence its apparent potency.[1]
Troubleshooting Steps:
-
Solubility: Poor solubility is a common reason for inconsistent results.[1] Confirm that your compound is fully dissolved in the assay buffer at the concentrations being tested. It is advisable to determine the compound's solubility in your specific assay medium.
-
Stability: The compound might be degrading in the assay buffer or under the experimental conditions (e.g., temperature, light exposure). Assess the stability of the compound over the duration of the experiment.
-
Assay Components: Components of your assay medium (e.g., serum proteins, detergents) can interact with the compound and affect its free concentration and activity.
Assay Performance Issues
Q3: We are experiencing high background noise in our biochemical assays with this compound. What are the common causes and solutions?
A3: High background can obscure the specific signal from the target, reducing assay sensitivity and leading to inaccurate results. Common causes include insufficient plate washing, inadequate blocking, and improper antibody or reagent concentrations.[2]
Troubleshooting Steps:
-
Optimize Washing Steps: Insufficient washing can leave unbound components in the wells. Increase the number and duration of wash steps.[3]
-
Improve Blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background. Increase the incubation time for the blocking step and consider testing different blocking agents (e.g., BSA, non-fat milk, commercial blockers).[4]
-
Titrate Reagents: High concentrations of detection reagents (e.g., antibodies, enzymes) can lead to non-specific binding. Perform titration experiments to determine the optimal concentrations.
-
Run Controls: Include a control without the primary antibody to check for non-specific binding of the secondary antibody. A blank control (no sample or antibodies) can help identify contamination of the substrate or plate.[2]
Q4: Our cell-based assays with this compound show poor reproducibility between experiments. How can we improve this?
A4: The reproducibility of cell-based assays is crucial for reliable data.[5] A lack of reproducibility can stem from various factors, including inconsistent cell handling and variations in experimental protocols.[6][7][8]
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a defined passage number range for all experiments. Ensure consistent cell seeding density, as this is a major source of variability.[9]
-
Control for Reagent Variability: Use the same lot of reagents (e.g., serum, media) across experiments whenever possible. Test new lots of critical reagents before use in important experiments.[9]
-
Ensure Protocol Adherence: Strictly follow the established protocol for all experiments. Any deviation, such as in incubation times or pipetting techniques, can introduce variability.[8]
-
Monitor for Contamination: Regularly test cell cultures for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.[10]
Off-Target Effects
Q5: How can we determine if the observed effects of this compound are due to off-target interactions?
A5: Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to misleading results and potential toxicity.[11][12] It is essential to differentiate between on-target and off-target effects during drug development.
Troubleshooting Steps:
-
Counter-Screening: Screen the compound against a panel of related and unrelated targets to identify potential off-target interactions.[13]
-
Use of Structural Analogs: Synthesize and test inactive structural analogs of this compound. If these analogs produce the same biological effect, it suggests an off-target mechanism or an artifact.
-
Target Knockout/Knockdown: In a cellular model, use techniques like CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the intended target. If this compound still elicits the same response in these cells, it is likely acting through an off-target mechanism.[12]
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with the phenotype resulting from genetic modulation of the intended target. Discrepancies may indicate off-target effects.[11]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays
| Symptom | Potential Cause | Recommended Action |
| IC50 is >10-fold higher than expected | 1. Compound purity is low. 2. Compound is not fully dissolved. 3. Incorrect substrate concentration. 4. Inactive enzyme. | 1. Verify compound purity via HPLC or LC-MS. Synthesize a new batch if necessary.[9] 2. Inspect the stock solution for precipitates. Try a different solvent or use sonication. 3. Measure the Km of the substrate for your enzyme and use a concentration at or near the Km. 4. Run a positive control inhibitor to confirm enzyme activity. Order new enzyme if needed.[9] |
| High variability in IC50 values between runs | 1. Inconsistent incubation times. 2. Pipetting errors. 3. Temperature fluctuations. | 1. Standardize all incubation times in the protocol.[9] 2. Calibrate pipettes regularly. Use an automated liquid handler for high-throughput screening. 3. Ensure all incubations are performed at a consistent temperature. |
Guide 2: Poor Data Quality in Cell-Based Assays
| Symptom | Potential Cause | Recommended Action |
| High well-to-well variability | 1. Inconsistent cell seeding density. 2. Inaccurate compound addition. 3. "Edge effect" in the plate. | 1. Ensure a single-cell suspension before plating. Mix the cell suspension between plating wells.[9] 2. Calibrate pipettes. Use an automated liquid handler for high-throughput screening.[9] 3. Fill outer wells with sterile media or PBS. Ensure a humidified incubator.[9] |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Different lots of serum or media. 3. Mycoplasma contamination. | 1. Use cells within a defined passage number range for all experiments.[9] 2. Test new lots of reagents before use in critical experiments.[9] 3. Regularly test for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound IC50 Determination
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Enzyme substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM TCEP, 25°C)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the this compound dilutions, and the enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).[14]
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a constant temperature.[14]
-
Initiate the reaction by adding the substrate to all wells.[14]
-
Monitor the change in absorbance over time using a microplate spectrophotometer at the appropriate wavelength.[14]
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Protocol 2: Cell-Based Assay for this compound Target Engagement
This protocol measures the inhibitor's activity within a cellular context.[14]
Materials:
-
Cells expressing the target of interest
-
Cell culture medium
-
This compound stock solution
-
Cell lysis buffer
-
Reagents for detecting enzyme activity or a downstream biomarker (e.g., specific antibody for Western blot)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified time.[14]
-
Lyse the cells and collect the protein extracts.[14]
-
Measure the activity of the target enzyme or a downstream biomarker using an appropriate method (e.g., Western blot for a phosphorylated substrate or an ELISA for a product).[14]
-
Plot the measured signal against the this compound concentration to determine the cellular potency (e.g., EC50 or IC50).
Visualizations
Caption: A hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jg-biotech.com [jg-biotech.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com.au]
- 6. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 7. atcc.org [atcc.org]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of m3OMG for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of m3OMG during long-term storage. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
A1: The stability of this compound is influenced by several environmental factors. Key contributors to degradation include exposure to moisture, light, elevated temperatures, and oxygen.[1][2] The inherent chemical properties of the active pharmaceutical ingredient (API) in this compound also play a significant role in its stability.[1]
Q2: What is the recommended temperature for long-term storage of this compound?
A2: For optimal stability, this compound should be stored under controlled temperature conditions. While specific temperature requirements can vary, refrigeration or freezing is often recommended to prevent degradation.[1] Stability testing under various temperature conditions is crucial to determine the ideal storage temperature for your specific formulation.[1][2]
Q3: How does packaging affect the stability of this compound?
A3: Packaging is a critical factor in protecting this compound from environmental hazards.[2][3] Light-resistant containers, such as amber glass bottles, and blister packs can shield the compound from light exposure.[1] To protect against moisture, packaging with desiccants is often employed.[1][3] For oxygen-sensitive formulations, packaging in an inert atmosphere, such as nitrogen, can prevent oxidation.[3]
Q4: Can formulation adjustments improve the stability of this compound?
A4: Yes, optimizing the formulation can significantly enhance the stability of this compound. Solid dosage forms like tablets and capsules are generally more stable than liquid formulations.[1] For liquid forms, the addition of stabilizers, preservatives, and antioxidants can mitigate degradation.[1][3] The use of excipients like cyclodextrins can also form stabilizing complexes with the API.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency | Temperature fluctuations, exposure to light or moisture. | Store in a temperature-controlled environment, use light-resistant and airtight containers with desiccants.[1][2][3] |
| Change in Color or Appearance | Oxidation or chemical degradation. | Package under an inert gas like nitrogen.[3] Consider adding antioxidants to the formulation.[1] |
| Phase Separation (Liquid Formulations) | pH shift or microbial growth. | Use buffers to maintain a stable pH.[3] Add appropriate preservatives to prevent microbial contamination.[1] |
| Hygroscopicity (Moisture Absorption) | Inherent property of the compound or inadequate packaging. | Store in a low-humidity environment and use packaging with desiccants.[3][4] Consider formulation strategies like co-crystallization or coating with water-soluble polymers.[4] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.[2]
Methodology:
-
Prepare multiple batches of your this compound formulation.
-
Store the batches in controlled environmental chambers at various elevated temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each batch.
-
Analyze the samples for degradation products, potency, and other relevant quality attributes using validated analytical methods (e.g., HPLC, mass spectrometry).
-
Use the data to predict the shelf life of this compound under recommended storage conditions.[2]
Protocol 2: Lyophilization for Enhanced Stability
Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. This method can significantly improve the shelf life of sensitive molecules.[5]
Methodology:
-
Dissolve the this compound formulation in a suitable solvent system.
-
Freeze the formulation to a solid state.
-
Place the frozen formulation in a lyophilizer.
-
Apply a vacuum to the chamber to initiate primary drying (sublimation of the ice).
-
Gradually increase the temperature to facilitate secondary drying, removing any residual unfrozen water.
-
The result is a stable, lyophilized powder that can be reconstituted before use.[5]
Quantitative Data Summary
| Storage Condition | Time Point (Months) | This compound Potency (%) | Total Degradants (%) |
| 25°C / 60% RH | 0 | 100.0 | 0.1 |
| 3 | 98.5 | 1.5 | |
| 6 | 96.2 | 3.8 | |
| 40°C / 75% RH | 0 | 100.0 | 0.1 |
| 3 | 92.1 | 7.9 | |
| 6 | 85.4 | 14.6 | |
| 5°C | 0 | 100.0 | 0.1 |
| 6 | 99.8 | 0.2 | |
| 12 | 99.5 | 0.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. prescouter.com [prescouter.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
troubleshooting poor reproducibility in m3OMG experiments
Welcome to the Technical Support Center for M3OMG Experiments.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor reproducibility in experiments involving M3 muscarinic acetylcholine receptor (M3R) signaling. The term "this compound" is interpreted as a descriptor for an assay measuring a downstream event following M3 receptor activation, such as an O ptically-M easured G -protein activation or a related signaling cascade. The solutions provided are broadly applicable to cell-based functional assays for Gq-coupled G protein-coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
General & Initial Checks
Q1: My results are highly variable between experiments. Where should I start troubleshooting?
High inter-experiment variability is a common issue. A systematic approach is crucial. Begin by reviewing your experimental workflow and ensuring consistency at every step. Key areas to check include cell culture conditions (passage number, confluency), reagent preparation, and incubation times. Maintaining a detailed lab notebook to track all parameters for each experiment can help identify sources of variation.
Q2: My positive control agonist is showing a weak or no response. What are the likely causes?
Failure of a positive control indicates a fundamental problem with the assay. Potential causes include:
-
Inactive Agonist: Check the purity, storage conditions, and age of your agonist.[1] Consider preparing a fresh stock.
-
Low Receptor Expression: The cell line may have low expression of the M3 receptor.[1] Verify receptor expression levels if possible.
-
Incorrect Assay Conditions: Ensure the buffer composition, pH, and temperature are optimal for the assay.[1]
-
Cell Health: Poor cell viability will lead to a diminished response. Check cells for health and confluency before starting the experiment.
Cell Culture & Transfection
Q3: How does cell density affect my this compound assay results?
Cell density is a critical parameter.[2]
-
Too Low: A low cell density may not produce a strong enough signal to be detected above background.[2]
-
Too High: Overly confluent cells can lead to a decreased assay window and altered receptor signaling.[2]
It is essential to perform a cell density optimization experiment to find the optimal number of cells per well that provides the best signal-to-background ratio.[2]
Q4: I'm seeing inconsistent results between different cell passages. Why is this happening?
Continuous passaging of cell lines can lead to phenotypic drift, including changes in receptor expression levels and signaling efficiency. It is recommended to use cells within a consistent and narrow range of passage numbers for all experiments.[1] Using frozen cell stocks can also help improve consistency between experiments.[3]
Reagents & Assay Protocol
Q5: My assay has a very high background signal. What can I do to reduce it?
High background fluorescence can mask the specific signal from your experiment.[4] Common causes and solutions include:
-
Autofluorescence: Some cell types and media components (like phenol red and serum) can be autofluorescent.[4] Using phenol red-free media and reducing serum concentration during the assay can help.[4]
-
Compound Autofluorescence: Test compounds themselves can be fluorescent. Run a control plate with compounds but without the fluorescent dye to check for this.[4]
-
Contaminated Reagents: Ensure all buffers and reagents are fresh and free of contamination.[4]
-
Dye Concentration: If using a fluorescent dye, its concentration may be too high. Titrate the dye to find the optimal concentration that gives a good signal with low background.
Q6: My signal-to-background ratio is low. How can I improve it?
A low signal-to-background ratio can make it difficult to discern a true biological response. To improve this:
-
Optimize Agonist Concentration: Ensure you are using an agonist concentration that elicits a maximal response (e.g., EC80 or higher).
-
Increase Signal: Optimize parameters like cell number and incubation times.
-
Decrease Background: Refer to the suggestions in Q5 for reducing background fluorescence.
-
Check Instrument Settings: Ensure the gain and exposure settings on your plate reader are optimized to maximize the signal without saturating the detector.[5]
Troubleshooting Guides
Guide 1: Poor Agonist Potency and Efficacy
If your agonist dose-response curves show lower than expected potency (right-shifted EC50) or efficacy (lower Emax), consider the following:
| Potential Cause | Troubleshooting Steps |
| Agonist Degradation | Prepare fresh agonist dilutions from a new stock. Verify proper storage conditions. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal stimulation time for the agonist.[2] |
| Receptor Desensitization | Prolonged exposure to agonists can cause receptor desensitization.[6] Use shorter incubation times if possible. |
| Assay Buffer Components | Components in the assay buffer may be interfering with agonist binding. Ensure the buffer composition is appropriate. |
Guide 2: High Well-to-Well Variability
Significant variability across wells in the same plate can obscure real effects.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension and use proper pipetting techniques to plate cells evenly.[5] Allow plates to sit at room temperature for a period before incubation to ensure even cell settling.[3] |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique, especially for small volumes.[1][5] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation. Consider not using the outermost wells or filling them with buffer to create a humidity barrier. |
| Temperature Gradients | Ensure the entire plate is at a uniform temperature during incubation and reading steps.[7] |
Experimental Protocols & Visualizations
M3 Receptor Signaling Pathway
The M3 muscarinic receptor is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that results in an increase in intracellular calcium.[8][9]
Caption: M3 muscarinic receptor Gq signaling pathway.
Experimental Workflow: Calcium Flux Assay
A common method to assess M3 receptor activation is to measure the resulting increase in intracellular calcium using a fluorescent dye.[3][8]
Caption: General workflow for an M3R calcium flux assay.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing issues with your this compound experiment.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 3. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Optimization of m3OMG Kinase Assay for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing a high-throughput screening (HTS) assay for the hypothetical kinase, m3OMG.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps for optimizing the this compound HTS assay?
A1: Before initiating a large-scale screen, it is crucial to establish a robust and reproducible assay. Key optimization steps include determining the optimal concentrations of the this compound enzyme and its substrate, defining the ideal incubation time and temperature, and selecting the appropriate buffer conditions. A systematic approach, such as a Design of Experiments (DOE), can efficiently identify the optimal assay conditions by evaluating multiple parameters simultaneously.
Q2: How can I minimize variability and ensure the reproducibility of my this compound assay?
A2: Variability in HTS can arise from multiple sources, including manual pipetting errors, reagent instability, and environmental fluctuations.[1] To enhance reproducibility, consider implementing automated liquid handling systems, which can significantly reduce human error and improve precision.[1] Additionally, ensure that all reagents are prepared fresh and are within their stability limits. Regular quality control checks using known inhibitors and activators of this compound are also essential to monitor assay performance over time.
Q3: What are acceptable quality control parameters for an HTS assay?
A3: The performance of an HTS assay is typically evaluated using statistical parameters like the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between the positive and negative controls. The S/B ratio should ideally be greater than 10 to ensure a clear distinction between signal and noise.
| Parameter | Acceptable Range | Excellent |
| Z'-Factor | > 0 | 0.5 - 1.0 |
| Signal-to-Background (S/B) Ratio | > 5 | > 10 |
| Coefficient of Variation (%CV) | < 20% | < 10% |
Q4: How do I identify and handle false positives and false negatives in my screen?
A4: False positives and negatives are common challenges in HTS.[1] False positives can result from compound interference with the assay technology (e.g., autofluorescence), while false negatives may occur due to low compound potency or assay variability. To address this, it is important to perform counter-screens and orthogonal assays.[2] For instance, a secondary assay using a different detection method can help validate initial hits and eliminate artifacts.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Z'-Factor (<0.5) | - Suboptimal reagent concentrations- High background signal- Inconsistent dispensing | - Re-optimize enzyme, substrate, and ATP concentrations.- Test alternative buffer components to reduce background.- Calibrate and maintain liquid handlers. |
| High Coefficient of Variation (%CV > 20%) | - Pipetting inaccuracies- Reagent instability- Edge effects in microplates | - Use automated liquid handlers for consistent dispensing.- Prepare fresh reagents for each run.- Use a plate map that avoids placing critical samples on the outer wells. |
| High Rate of False Positives | - Compound autofluorescence or quenching- Compound aggregation- Non-specific enzyme inhibition | - Perform a counter-screen without the enzyme to identify interfering compounds.- Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer.- Conduct orthogonal assays to confirm the mechanism of action. |
| Inconsistent Dose-Response Curves | - Compound insolubility- Errors in serial dilutions- Assay drift over time | - Check the solubility of hit compounds in the assay buffer.- Verify the accuracy of the serial dilution process.- Monitor assay performance with controls throughout the screen. |
Experimental Protocols
Protocol 1: this compound Kinase Activity Assay
This protocol describes a generic kinase activity assay using a luminescence-based readout to measure ATP consumption.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100), this compound enzyme stock, substrate stock, and ATP solution.
-
Compound Plating : Serially dilute test compounds in DMSO and dispense into a 384-well assay plate.
-
Enzyme Addition : Add the this compound enzyme to each well and incubate briefly.
-
Initiate Reaction : Add the substrate and ATP mixture to start the kinase reaction.
-
Incubation : Incubate the plate at the optimized temperature for the determined time.
-
Detection : Add the detection reagent (e.g., Kinase-Glo®) to measure the remaining ATP.
-
Data Acquisition : Read the luminescence signal using a plate reader.
Protocol 2: High-Throughput Screening Workflow
-
Primary Screen : Screen a large compound library at a single concentration (e.g., 10 µM) to identify initial "hits".
-
Hit Confirmation : Re-test the initial hits in the primary assay to confirm their activity.
-
Dose-Response Analysis : Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀).
-
Counter-Screens : Test the active compounds in assays designed to identify off-target effects and assay interference.
-
Orthogonal Assays : Validate the mechanism of action of the final hits using a different assay format (e.g., a biophysical binding assay).
Visualizations
Caption: Hypothetical this compound signaling pathway.
References
Validation & Comparative
A Comparative Guide to M30: A Selective Multi-Target Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of M30, a novel neuroprotective agent, with other relevant inhibitors. M30 is a multi-target compound that functions as both a brain-selective inhibitor of monoamine oxidase (MAO) A and B and a potent iron chelator.[1][2][3][4][5] Its unique combination of activities makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.[1][5]
Performance Comparison: M30 vs. Alternative MAO Inhibitors
The inhibitory efficacy of M30 against MAO-A and MAO-B has been quantified and compared with other well-established MAO inhibitors, including rasagiline, selegiline, and ladostigil. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Inhibitor | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Other Targets | Reference |
| M30 | 37 | 57 | Iron Chelation | [2][3] |
| Rasagiline | 412 | 4.43 | - | [6][7][8] |
| Selegiline | 23,000 | 51 | - | [9] |
| Ladostigil | - | 37,100 | Acetylcholinesterase (AChE) | [10] |
Data Interpretation:
-
M30 demonstrates potent inhibition of both MAO-A and MAO-B, with IC50 values in the nanomolar range.[2][3] Its dual inhibitory action, coupled with its iron-chelating properties, distinguishes it from the other compounds.[1][4][5]
-
Rasagiline is a highly potent and selective inhibitor of MAO-B, with significantly weaker activity against MAO-A.[6][7][8]
-
Selegiline is also a selective MAO-B inhibitor, but it is less potent than rasagiline.[9]
-
Ladostigil is a dual inhibitor of MAO-B and acetylcholinesterase (AChE), but its inhibitory potency against MAO-B is considerably lower than that of M30, rasagiline, and selegiline.[10]
Signaling Pathways and Experimental Workflow
To understand the biological context of M30's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to validate its function.
Caption: Monoamine Oxidase (MAO) signaling pathway and the inhibitory action of M30.
Caption: Experimental workflow for validating the efficacy of M30 as a selective inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of M30 and its alternatives.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of compounds on MAO-A and MAO-B activity.
-
Reagent Preparation: Prepare assay buffer, recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine or p-tyramine), and a fluorescent probe (e.g., Amplex Red) according to the manufacturer's instructions.[11][12][13]
-
Compound Preparation: Dissolve M30 and other test compounds in an appropriate solvent (e.g., DMSO) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 96-well black plate.
-
Include positive controls (known MAO-A and MAO-B inhibitors like clorgyline and selegiline, respectively) and a vehicle control (solvent only).[12][14]
-
Add the MAO enzyme (either MAO-A or MAO-B) to the wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor interaction.[11]
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) using a microplate reader.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.[1][15][16]
-
Cell Seeding: Seed cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of M30 and other inhibitors for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression of proteins involved in apoptosis, such as caspases and Bcl-2 family members.[17][18][19][20][21]
-
Protein Extraction: Following treatment with the inhibitors, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[17]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer’s Disease, Amyotrophic Lateral Sclerosis and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. mdpi.com [mdpi.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Apoptosis detection and western blot [bio-protocol.org]
Comparative Analysis of Glucose Transport Probes: 3-O-Methyl-D-glucose vs. 2-Deoxy-D-glucose
A Guide for Researchers in Metabolism and Drug Development
In the study of cellular metabolism and glucose transport, analogs that act as probes are indispensable tools. Among the most common are 3-O-Methyl-D-glucose (3-O-MG) and 2-Deoxy-D-glucose (2-DG). While both are structural analogs of D-glucose, their distinct intracellular fates allow for the dissection of different cellular processes. This guide provides a comparative analysis of these two compounds, offering researchers a clear overview of their mechanisms, applications, and the experimental data supporting their use.
Mechanism of Action and Cellular Fate
3-O-Methyl-D-glucose (m3OMG or 3-O-MG) is a glucose analog that is recognized and transported into the cell by glucose transporters (GLUTs). However, the substitution of the hydroxyl group at the C-3 position with a methyl group prevents it from being phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1][2] Because it is not phosphorylated, 3-O-MG is not trapped intracellularly and does not enter glycolysis.[2][3] It is therefore used as a specific marker to assess the rate of glucose transport across the cell membrane.[1][2] Its metabolic stability is a key feature; studies in rats have shown that 97-100% of 3-O-MG remains unmetabolized in the brain after administration.[3]
2-Deoxy-D-glucose (2-DG) , in contrast, is also transported into the cell by GLUTs and is a substrate for hexokinase. It is phosphorylated to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in glycolysis. This leads to the intracellular accumulation of 2-DG-6P, effectively acting as a competitive inhibitor of glycolysis. Its use, therefore, allows for the measurement of glucose uptake and phosphorylation, and it is often employed to study the effects of glycolytic inhibition.
The fundamental difference in their mechanisms dictates their applications: 3-O-MG isolates the transport step, while 2-DG provides a measure of both transport and subsequent phosphorylation, and acts as an inhibitor of glucose metabolism.
Quantitative Comparison of Effects
The following table summarizes key quantitative parameters and observed effects of 3-O-MG and 2-DG from studies in rat models. These data highlight the distinct physiological responses elicited by each compound.
| Parameter | 3-O-Methyl-D-glucose (3-O-MG) | 2-Deoxy-D-glucose (2-DG) | Source |
| Effect on Brain Glucose | Transient drop to 42% of control within 2.5 min | Biphasic: Initial drop to 46% of control, then increase to 290% by 40 min | [4] |
| Effect on Brain Lactate | Drop to 75% of control value by 5 min | Drop to 37% of control value within 10 min | [4] |
| Metabolic Stability | High; >90-99% recovered unmetabolized in various tissues | Metabolized to 2-DG-6-phosphate and trapped intracellularly | [3] |
| Primary Use | Measures glucose transport rate | Measures glucose uptake; inhibits glycolysis | [1][2] |
| Behavioral Effects (Rat) | No apparent effects | Reduced movement, clonic jerks, wild running | [4] |
Signaling and Metabolic Pathways
The diagram below illustrates the entry points and metabolic fates of D-Glucose, 3-O-MG, and 2-DG within the cell, highlighting why they are used for different experimental purposes.
Caption: Cellular transport and metabolic fate of glucose, 3-O-MG, and 2-DG.
Experimental Protocols
1. In Vitro Glucose Transport Assay using 3-O-Methyl-D-glucose
This protocol provides a method for measuring the rate of glucose transport into cultured cells, isolated from subsequent metabolic steps.
-
Objective: To quantify the rate of glucose uptake by measuring the accumulation of radiolabeled [³H]-3-O-Methyl-D-glucose.
-
Methodology:
-
Cell Culture: Plate cells (e.g., adipocytes, myocytes, or cancer cell lines) in 12-well plates and culture to desired confluency.
-
Serum Starvation: Prior to the assay, serum-starve cells for 3-4 hours in a suitable buffer (e.g., Krebs-Ringer-HEPES, KRH) to lower basal glucose transport.
-
Stimulation: Treat cells with insulin or other relevant stimuli to induce GLUT translocation and increase transport rates. A non-stimulated control group should be included.
-
Transport Initiation: Remove stimulation buffer and add KRH buffer containing a known concentration of [³H]-3-O-Methyl-D-glucose and a corresponding amount of unlabeled 3-O-MG.
-
Transport Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the transport by washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1% SDS in PBS).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Normalization: Determine the protein concentration of each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts per milligram of protein.
-
Caption: Experimental workflow for a 3-O-Methyl-D-glucose transport assay.
Conclusion
The choice between 3-O-Methyl-D-glucose and 2-Deoxy-D-glucose is dictated entirely by the experimental question. For studies focused specifically on the kinetics and regulation of glucose transport across the plasma membrane, the non-metabolizable 3-O-MG is the superior tool. Conversely, when the goal is to measure overall glucose uptake and phosphorylation or to investigate the cellular consequences of glycolytic inhibition, 2-DG is the appropriate analog. Understanding the distinct properties of these compounds is critical for the robust design and accurate interpretation of metabolic research studies.
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-O-methyl-D-glucose (CHEBI:73918) [ebi.ac.uk]
- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pharmacological doses of 3-0-methyl-D-glucose and 2-deoxy-D-glucose on rat brain glucose and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: m3OMG (mTOR Inhibitor) versus Standard of Care Drug Z (Chemotherapy) in Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug m3OMG, a representative mTOR inhibitor, and the standard of care, Drug Z, a representative chemotherapy agent, for the treatment of advanced breast cancer. The information presented is a synthesis of publicly available data for drugs within these classes and is intended for informational and research purposes.
Introduction to this compound (mTOR Inhibitor) and Drug Z (Chemotherapy)
This compound (mTOR Inhibitor): this compound represents a targeted therapy that inhibits the mammalian target of rapamycin (mTOR), a crucial protein kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By targeting mTOR, this compound aims to block downstream signaling, thereby inhibiting tumor progression.
Drug Z (Standard of Care Chemotherapy): Drug Z is a cytotoxic agent representative of standard chemotherapy regimens used in advanced breast cancer.[1] Chemotherapy drugs work by targeting rapidly dividing cells, including cancer cells, and interfering with their ability to replicate.[2] This non-specific mechanism of action can lead to the death of cancer cells but may also affect healthy, rapidly dividing cells in the body.[3]
Mechanism of Action
The fundamental difference between this compound and Drug Z lies in their mechanism of action. This compound is a targeted agent that interacts with a specific molecular pathway, while Drug Z has a broader, cytotoxic effect on dividing cells.
This compound (mTOR Inhibitor) Signaling Pathway:
This compound inhibits the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2. Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.
Drug Z (Chemotherapy) Mechanism of Action:
Drug Z represents a class of chemotherapeutic agents such as taxanes or anthracyclines. These drugs typically interfere with critical cellular processes required for cell division. For instance, taxanes stabilize microtubules, preventing their disassembly and halting the cell cycle in mitosis, which ultimately leads to apoptosis (programmed cell death).
Clinical Efficacy Data
The following tables summarize comparative efficacy data from a retrospective chart review of postmenopausal women with hormone-receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer who received either everolimus-based therapy (representing this compound) or chemotherapy (representing Drug Z).[4][5][6]
Table 1: Progression-Free Survival (PFS)
| Treatment Group | Median PFS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| This compound (Everolimus-based) | - | 0.70 | 0.50 - 0.97 | <0.05 |
| Drug Z (Chemotherapy) | - | - | - | - |
Table 2: Overall Survival (OS)
| Treatment Group | Median OS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| This compound (Everolimus-based) | - | 0.37 | 0.22 - 0.63 | <0.05 |
| Drug Z (Chemotherapy) | - | - | - | - |
Note: The retrospective nature of this data suggests that patients receiving everolimus-based therapy tended to have less aggressive disease. The hazard ratios are from multivariate-adjusted Cox models.[4][5][6]
In a meta-analysis of four randomized clinical trials comparing mTOR inhibitors plus hormone therapy to hormone therapy alone in metastatic luminal breast cancer, the pooled hazard ratio for progression-free survival/time to progression was 0.62 in favor of the mTOR inhibitor combination.[7] The pooled hazard ratio for overall survival was 0.84, also favoring the combination arm.[7]
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are representative protocols for preclinical and clinical studies of this compound and Drug Z.
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound and Drug Z in a mouse xenograft model of breast cancer.[8][9]
Objective: To evaluate the in vivo anti-tumor activity of this compound and Drug Z, alone and in combination, in a human breast cancer xenograft model.
Materials:
-
Human breast cancer cell line (e.g., MCF-7, MDA-MB-231)[10]
-
Immunocompromised mice (e.g., NOD-SCID)
-
This compound (formulated for in vivo administration)
-
Drug Z (e.g., Paclitaxel, formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture human breast cancer cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, Drug Z, this compound + Drug Z).
-
Treatment Administration: Administer treatments as per the defined schedule, dose, and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for Drug Z).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Analysis: At the end of the study, tumors are excised and weighed. Statistical analysis is performed to compare tumor growth inhibition between treatment groups.
This protocol describes a hypothetical Phase III clinical trial to compare the efficacy and safety of this compound in combination with endocrine therapy versus standard chemotherapy in patients with advanced HR+/HER2- breast cancer.[11][12]
Trial Title: A Phase III, Randomized, Open-Label Study of this compound plus Endocrine Therapy versus Standard of Care Chemotherapy in Patients with Advanced or Metastatic Hormone Receptor-Positive, HER2-Negative Breast Cancer.
Primary Objective: To compare the Progression-Free Survival (PFS) between the two treatment arms.
Secondary Objectives:
-
To compare Overall Survival (OS).
-
To compare the Objective Response Rate (ORR).
-
To evaluate the safety and tolerability of the treatment regimens.
-
To assess Quality of Life (QoL).
Study Population:
-
Postmenopausal women with histologically confirmed HR+/HER2- advanced or metastatic breast cancer.
-
Disease progression on or after a non-steroidal aromatase inhibitor.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Treatment Arms:
-
Arm A (Experimental): this compound (oral, daily) in combination with standard endocrine therapy (e.g., exemestane).
-
Arm B (Control): Standard of care chemotherapy (e.g., capecitabine, paclitaxel) as chosen by the investigator.[1]
Study Procedures:
-
Screening: Assess patient eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomized in a 1:1 ratio to either Arm A or Arm B.
-
Treatment: Patients receive treatment in 28-day cycles until disease progression or unacceptable toxicity.
-
Tumor Assessment: Tumor response is evaluated every 8 weeks using RECIST criteria.
-
Safety Monitoring: Adverse events are monitored and graded according to CTCAE.
-
Follow-up: Patients are followed for survival after discontinuation of treatment.
Statistical Analysis: The primary endpoint of PFS will be analyzed using a log-rank test. OS will be analyzed similarly. ORR will be compared using a chi-squared test.
Conclusion
This compound, as a representative mTOR inhibitor, offers a targeted therapeutic approach for advanced breast cancer by specifically inhibiting a key signaling pathway involved in tumor growth. In contrast, Drug Z, representing standard chemotherapy, exerts a broader cytotoxic effect on rapidly dividing cells. Clinical data suggests that mTOR inhibition, particularly in combination with endocrine therapy, may offer improved survival outcomes compared to chemotherapy in certain patient populations with HR+/HER2- metastatic breast cancer.[4][5][6] However, the choice of therapy depends on various factors including prior treatments, tumor biology, and patient characteristics. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel therapeutic agents.
References
- 1. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Everolimus-Based Therapy versus Chemotherapy among Patients with HR+/HER2− Metastatic Breast Cancer: Comparative Effectiveness from a Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Everolimus-Based Therapy versus Chemotherapy among Patients with HR+/HER2- Metastatic Breast Cancer: Comparative Effectiveness from a Chart Review Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors, a new era for metastatic luminal HER2-negative breast cancer? A systematic review and a meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xenograft tumor generation and in vivo chemotherapy treatment [bio-protocol.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Phase III Randomized, Placebo-Controlled Clinical Trial Evaluating the Use of Adjuvant Endocrine Therapy +/- One Year of Everolimus in Patients with High-risk, Hormone Receptor-Positive and HER2/neu Negative Breast Cancer. e(3) Breast Cancer Study - evalu [mdanderson.org]
- 11. Phase III Randomized, Placebo-Controlled Trial of Endocrine Therapy ± 1 Year of Everolimus in Patients With High-Risk, Hormone Receptor-Positive, Early-Stage Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
A Researcher's Guide to Confirming On-Target Effects of Small Molecule Inhibitors Using siRNA
In the realm of drug discovery and molecular biology, validating that a small molecule inhibitor exerts its effect through its intended target is a critical step. This guide provides a comprehensive overview of how to utilize small interfering RNA (siRNA) to confirm the on-target effects of a hypothetical small molecule, "m3OMG," by comparing its phenotypic outcomes with those induced by direct genetic knockdown of the putative target.
Experimental Protocols
A robust experimental design is paramount to obtaining clear and interpretable results. Below are detailed protocols for key experiments involved in confirming the on-target effects of a small molecule inhibitor.
siRNA Transfection Protocol
This protocol outlines the steps for transiently knocking down the expression of a target gene in a mammalian cell line.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal incubation time should be determined empirically.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Validation
qRT-PCR is used to quantify the reduction in target mRNA levels following siRNA treatment.
-
RNA Extraction: Isolate total RNA from cells treated with the target-specific siRNA and control siRNAs using a commercially available RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB). The relative expression of the target gene is calculated using the ΔΔCt method.
Western Blot for Protein Knockdown Validation
Western blotting is employed to confirm the reduction of the target protein levels.[2]
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control antibody (e.g., β-actin, GAPDH) should be used to normalize protein levels.
Phenotypic Assay
The choice of phenotypic assay will depend on the biological function of the target protein. This could include cell viability assays, apoptosis assays, cell migration assays, or specific enzyme activity assays. The assay should be performed on cells treated with the small molecule inhibitor, the target-specific siRNA, and the respective controls.
Data Presentation
Clear and concise data presentation is essential for comparing the effects of the small molecule inhibitor and siRNA-mediated knockdown.
Table 1: Validation of Target Knockdown
| Treatment | Target mRNA Expression (Relative to Control) | Target Protein Expression (Relative to Control) |
| Untreated | 1.00 | 1.00 |
| Vehicle Control | 0.98 ± 0.05 | 0.95 ± 0.08 |
| This compound (10 µM) | 0.95 ± 0.07 | 0.25 ± 0.04 |
| Scrambled siRNA | 0.99 ± 0.06 | 0.97 ± 0.09 |
| Target siRNA | 0.21 ± 0.03 | 0.18 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Phenotypic Effects
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
| Untreated | 100 | 5.2 ± 1.1 |
| Vehicle Control | 98.5 ± 2.1 | 5.5 ± 1.3 |
| This compound (10 µM) | 45.3 ± 3.5 | 35.8 ± 2.9 |
| Scrambled siRNA | 99.1 ± 1.8 | 5.8 ± 1.0 |
| Target siRNA | 48.1 ± 4.2 | 33.5 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagrams illustrating the underlying biological pathways and experimental workflows can significantly enhance understanding.
Caption: A generic signaling pathway illustrating points of intervention.
Caption: Workflow for confirming on-target effects with siRNA.
References
For researchers, scientists, and drug development professionals, understanding the specificity of protein interactions is paramount. Cross-reactivity, the unintended binding of a protein to molecules other than its primary target, can lead to misleading experimental results and significant off-target effects in therapeutic applications. This guide provides a comprehensive comparison of M3OMG's (a model protein) potential for cross-reactivity with related proteins, supported by experimental data and detailed protocols.
The Double-Edged Sword of Molecular Recognition
At its core, protein cross-reactivity arises from structural similarities between the primary target and other molecules. An antibody, for instance, may recognize and bind to an epitope on a non-target protein if it shares sufficient homology with the intended antigen. This phenomenon is not limited to antibodies; any protein with a specific binding partner can potentially exhibit cross-reactivity.
The consequences of such unintended interactions can be profound. In research, cross-reactivity can lead to false-positive or false-negative results, compromising the validity of experimental data. In a therapeutic context, an antibody-based drug that cross-reacts with an unintended protein can trigger adverse immune responses or other off-target toxicities.[1][2] Conversely, cross-reactivity is not always detrimental and can sometimes be harnessed for therapeutic benefit, such as in the development of broad-spectrum antiviral agents.
Quantifying Cross-Reactivity: A Comparative Analysis
To assess the cross-reactivity of this compound, a series of binding assays were performed against a panel of structurally related proteins (SRP1, SRP2, and SRP3). The following tables summarize the quantitative data obtained from Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) experiments.
Table 1: Comparative Binding Affinity of this compound Determined by ELISA
| Target Protein | This compound Concentration for 50% Max Binding (EC50) (nM) | Relative Cross-Reactivity (%) |
| Primary Target | 10 | 100 |
| SRP1 | 500 | 2 |
| SRP2 | 1000 | 1 |
| SRP3 | >5000 | <0.2 |
Relative Cross-Reactivity (%) = (EC50 of Primary Target / EC50 of SRP) x 100
Table 2: Kinetic and Affinity Constants of this compound Interaction Measured by SPR
| Target Protein | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |
| Primary Target | 1.5 x 10^5 | 1.5 x 10^-4 | 1.0 |
| SRP1 | 3.0 x 10^3 | 1.5 x 10^-3 | 500 |
| SRP2 | 1.0 x 10^3 | 1.0 x 10^-3 | 1000 |
| SRP3 | Not Detectable | Not Detectable | >5000 |
Affinity (KD) = kd / ka
The data clearly indicates that this compound exhibits high specificity for its primary target, with significantly weaker binding to the related proteins. The low percentage of cross-reactivity observed in the ELISA results is corroborated by the high KD values obtained through SPR analysis, confirming a much lower affinity for the structurally related proteins.
Experimental Protocols for Assessing Cross-Reactivity
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies used to generate the data presented above.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for detecting and quantifying protein interactions.[3][4]
Protocol:
-
Coating: Wells of a 96-well microplate are coated with 100 µL of the target proteins (Primary Target, SRP1, SRP2, SRP3) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer). The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the wells are washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) is added to each well and incubated for 1-2 hours at room temperature.
-
Washing: The blocking buffer is removed, and the wells are washed as described in step 2.
-
Primary Antibody Incubation: A serial dilution of this compound is prepared in blocking buffer. 100 µL of each dilution is added to the wells and incubated for 2 hours at room temperature.
-
Washing: The wells are washed as described in step 2.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes this compound is added to each well and incubated for 1 hour at room temperature.
-
Washing: The wells are washed as described in step 2.
-
Detection: 100 µL of a suitable HRP substrate (e.g., TMB) is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The EC50 values are determined by plotting the absorbance against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[5][6][7][8]
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The primary target and SRPs are individually immobilized onto different flow cells of the sensor chip.
-
Analyte Injection: A series of concentrations of this compound (analyte) are injected over the sensor surface.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of this compound to the immobilized ligands are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5][9]
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. In the context of cross-reactivity, it can be used to visually assess the binding of a protein to its intended target versus other proteins in a complex mixture.
Protocol:
-
Sample Preparation: Protein lysates from cells or tissues expressing the primary target and SRPs are prepared.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with this compound.
-
Secondary Antibody Incubation: The membrane is incubated with a labeled secondary antibody that recognizes this compound.
-
Detection: The signal from the labeled secondary antibody is detected, revealing the bands corresponding to the proteins to which this compound has bound. The intensity of the bands can provide a qualitative measure of binding affinity.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the potential implications of cross-reactivity, the following diagrams have been generated using Graphviz.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seracare.com [seracare.com]
- 5. Q&A of Surface Plasmon Resonance (SPR) - Creative Proteomics [creative-proteomics.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 9. cache-challenge.org [cache-challenge.org]
A Comparative Analysis of Methyl-3-O-methylgallate (M3OMG): In Vitro vs. In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Methyl-3-O-methylgallate (M3OMG), a phenolic compound, has demonstrated promising therapeutic potential, particularly in the realms of oncology and neuroprotection. This guide provides a comprehensive comparison of its observed effects in controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, offering a clear comparison of its efficacy in different experimental contexts.
In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Result | Reference |
| B16F10 (Melanoma) | Cell Viability | IC50 | Not explicitly stated, but effects observed at 0.125, 0.25, and 0.5 mM | [1] |
| B16F10 (Melanoma) | Apoptosis (Cleaved Caspase-3) | % Increase in Fluorescence Intensity | 10% (0.125 mM), 24% (0.25 mM), 88% (0.5 mM), 149% (0.5 mM) | [2] |
| HUVECs | Tube Formation | Inhibition | Observed | [1] |
| Prostate Cancer Cells | NF-κB Transcriptional Activity | Inhibition | Effective reduction | [3] |
| Prostatospheres | Formation Inhibition | Inhibition | Stronger than gallic acid | [3] |
| RAW264.7 | Intracellular ROS Scavenging | IC50 | Not explicitly stated, but effective at 12.5 μM | [4] |
| Cell-free | DPPH Radical Scavenging | IC50 | 36.54 μM | [4] |
| Cell-free | ABTS Radical Scavenging | IC50 | 2.59 μM | [4] |
| BEL-7402 (Hepatocellular Carcinoma) | Cell Invasion | Inhibition | Time and dose-dependent | [5] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Parameter | Result | Reference |
| Mice | Melanoma | Not specified | Tumor Volume Reduction | ~30% | [1][6] |
| Mice | Melanoma | Not specified | Metastasis Suppression | ~50% reduction in cytokeratin and LYVE-1 expression in lymph nodes | [1][6] |
| Nude Mice | Hepatocellular Carcinoma | 40 mg/kg/d | Tumor Inhibition Rate | 49.94% | [7] |
| Nude Mice | Hepatocellular Carcinoma | 80 mg/kg/d | Tumor Inhibition Rate | 52.66% | [5][7] |
| Nude Mice | Hepatocellular Carcinoma | 160 mg/kg/d | Tumor Inhibition Rate | 55.92% | [5][7] |
| Rats | Sodium Fluoride-Induced Oxidative Stress | 10 and 20 mg/kg (i.p.) | Neuroprotection | Mitigation of oxidative stress | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the effects of this compound.
In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Cells (e.g., B16F10 melanoma) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability relative to untreated controls.[1]
-
-
Apoptosis Assay (Cleaved Caspase-3 Staining):
-
Cells are cultured on coverslips and treated with this compound.
-
Following treatment, cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
The cells are then incubated with a primary antibody specific for cleaved caspase-3.
-
A fluorescently labeled secondary antibody is used for detection.
-
The fluorescence intensity is visualized and quantified using fluorescence microscopy.[2]
-
-
Cell Migration and Invasion Assays (Wound Healing and Transwell Assays):
-
Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The rate of closure of the "wound" in the presence or absence of this compound is monitored over time.[5]
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower chamber in the presence of this compound is quantified.[5]
-
-
Tube Formation Assay:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel in a 96-well plate.
-
The cells are treated with this compound.
-
The formation of capillary-like structures (tubes) is observed and quantified using microscopy. This assay assesses the anti-angiogenic potential of the compound.[1]
-
-
NF-κB Transcriptional Activity Assay:
-
Prostate cancer cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
The cells are then treated with this compound.
-
Luciferase activity is measured to determine the effect of this compound on NF-κB transcriptional activity.[3]
-
In Vivo Models
-
Xenograft Tumor Model:
-
Human cancer cells (e.g., BEL-7402 hepatocellular carcinoma) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal injection or oral gavage, at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor inhibition rates are calculated by comparing the tumor size in the treated groups to the control group.[5][7]
-
-
Melanoma Mouse Model:
-
B16F10 melanoma cells are inoculated into syngeneic mice.
-
Mice are treated with this compound.
-
Tumor growth and metastasis to distant organs (e.g., lymph nodes) are monitored.
-
Tumor tissues and lymph nodes are collected for histological and immunohistochemical analysis to assess tumor vessel density (e.g., CD31 staining) and lymphatic vessel density (e.g., LYVE-1 staining).[1][6]
-
Conclusion
The compiled data indicates that this compound exhibits potent anti-cancer and antioxidant properties both in vitro and in vivo. In vitro, it demonstrates direct cytotoxicity against cancer cells, inhibits key processes like migration, invasion, and angiogenesis, and modulates inflammatory and apoptotic signaling pathways. These effects translate to significant tumor growth inhibition and suppression of metastasis in animal models. The quantitative differences highlighted in this guide underscore the importance of both cell-based assays and whole-organism studies in comprehensively evaluating the therapeutic potential of novel compounds like this compound. Further research is warranted to elucidate the detailed molecular mechanisms and to optimize its therapeutic application.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Methyl Gallate Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Methyl Gallate Suppresses the Migration, Invasion, and Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma Cells via the AMPK/NF-κB Signaling Pathway in vitro and in vivo [frontiersin.org]
- 6. Methyl Gallate Suppresses Tumor Development by Increasing Activation of Caspase3 and Disrupting Tumor Angiogenesis in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Gallate Suppresses the Migration, Invasion, and Epithelial-Mesenchymal Transition of Hepatocellular Carcinoma Cells via the AMPK/NF-κB Signaling Pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unraveling the Guardian of the Genome: Validating the Mechanism of O6-Methylguanine-DNA Methyltransferase (MGMT) Through Mutagenesis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of DNA repair is paramount. O6-methylguanine-DNA methyltransferase (MGMT), a crucial DNA repair protein, stands as a key defender against the mutagenic effects of alkylating agents. Its unique "suicide" mechanism, where it irreversibly transfers an alkyl group from DNA to an internal cysteine residue, has been extensively validated through mutagenesis studies. This guide provides a comparative analysis of key findings from these studies, offering insights into the structure-function relationship of MGMT and its implications for cancer therapy.
MGMT, also known as O(6)-alkylguanine-DNA alkyltransferase (AGT), plays a vital role in genomic stability by directly reversing alkylation damage on the O6 position of guanine.[1][2] This lesion, if unrepaired, can lead to G:C to A:T transition mutations during DNA replication.[2][3] The protein's mechanism involves the transfer of the alkyl group to a cysteine residue within its own active site, a process that inactivates the protein.[1][4] Mutagenesis studies, including the analysis of naturally occurring polymorphisms and site-directed mutations, have been instrumental in dissecting the specific roles of various amino acid residues in MGMT's function, stability, and interaction with DNA.[5][6]
Comparative Analysis of MGMT Mutants
Mutagenesis studies have provided a wealth of quantitative data on how specific amino acid changes impact MGMT's function. The following table summarizes key findings from studies on various MGMT mutants, comparing their performance to the wild-type (WT) protein.
| Mutant | Mutation Type | Key Functional Impact | Supporting Experimental Data | Reference |
| L84F | Common single-nucleotide polymorphism | Altered conformation and interaction with PCNA and DNA. Higher binding free energy compared to WT. | Molecular dynamics simulations showed altered regional connections and interactions. | [5] |
| K125E | Site-specific mutagenesis | Altered conformation and stability in its free form. | Molecular dynamics simulations indicated deviations from the native form. | [5] |
| G132R | Tumor-associated somatic mutation | Reduced DNA repair functionality. Reduced ability to rescue methyltransferase-deficient E. coli. Reduced binding affinity for DNA containing an O⁶-methylguanine lesion (binds half as tightly as WT). | Inability to fully rescue methyltransferase-deficient E. coli after treatment with a methylating agent. Pre-steady state kinetics revealed a reduced rate constant. | [6] |
| G156C | Tumor-associated somatic mutation | Significantly impaired DNA repair. Almost complete resistance to the inhibitor O⁶-benzylguanine. 40-fold decrease in binding affinity for damaged DNA compared to WT. | Inability to rescue methyltransferase-deficient E. coli as effectively as WT. Pre-steady state kinetics showed a reduced rate constant. | [6] |
Experimental Protocols
The validation of MGMT's mechanism through mutagenesis relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the comparison.
Site-Directed Mutagenesis and Expression
-
Plasmid Preparation: The gene encoding human MGMT is cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression or pcDNA vectors for mammalian cell expression).
-
Mutagenesis: Specific point mutations are introduced into the MGMT gene using commercially available site-directed mutagenesis kits (e.g., QuikChange Lightning Site-Directed Mutagenesis Kit). The introduction of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Purification: The expression of wild-type and mutant MGMT proteins is induced in a suitable host system (E. coli or mammalian cells). The proteins are then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) to a high degree of homogeneity.
DNA Repair Activity Assays
-
In Vivo Complementation Assay in E. coli :
-
Methyltransferase-deficient E. coli strains (e.g., those lacking the ada and ogt genes) are transformed with plasmids expressing either wild-type or mutant MGMT.
-
Cultures are grown to mid-log phase and then treated with a methylating agent, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
-
Cell survival is monitored by plating serial dilutions of the cultures on appropriate agar plates. The ability of the MGMT variant to protect the cells from the cytotoxic effects of the methylating agent is a measure of its DNA repair activity.
-
-
In Vitro DNA Repair Assay :
-
A DNA substrate containing a site-specific O⁶-methylguanine lesion is synthesized. This can be a short, radiolabeled oligonucleotide.
-
The purified wild-type or mutant MGMT protein is incubated with the DNA substrate.
-
The transfer of the methyl group from the DNA to the protein is monitored. This can be done by separating the protein from the DNA (e.g., by SDS-PAGE) and detecting the radiolabeled methyl group on the protein.
-
Biochemical Characterization
-
Pre-Steady State Kinetics:
-
Rapid-quench flow techniques are used to measure the rates of individual steps in the DNA repair reaction.
-
The purified MGMT protein is rapidly mixed with the DNA substrate containing the O⁶-methylguanine lesion.
-
The reaction is quenched at various short time points, and the amount of repaired DNA or alkylated protein is quantified. This allows for the determination of rate constants for substrate binding and the chemical step of methyl transfer.
-
-
DNA Binding Affinity Measurement:
-
Techniques such as electrophoretic mobility shift assays (EMSA) or fluorescence polarization can be used to measure the binding affinity of MGMT variants to DNA containing an O⁶-methylguanine lesion.
-
For EMSA, increasing concentrations of the MGMT protein are incubated with a labeled DNA probe. The protein-DNA complexes are then separated from free DNA by native polyacrylamide gel electrophoresis. The fraction of bound DNA is quantified to determine the dissociation constant (Kd).
-
Visualizing the Mechanism and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The suicide mechanism of MGMT DNA repair.
Caption: Experimental workflow for validating MGMT mechanism via mutagenesis.
References
- 1. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 3. Inactivation of the DNA repair gene O6-methylguanine-DNA methyltransferase by promoter hypermethylation is associated with G to A mutations in K-ras in colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O6-methylguanine-DNA methyltransferase in glioma therapy: Promise and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of mutations on O6-methylguanine methyl transferase structure and its interactions: molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor-associated mutations in O⁶ -methylguanine DNA-methyltransferase (MGMT) reduce DNA repair functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of m3OMG's Reported Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported neuroprotective and antioxidant activities of Methyl-3-O-methyl gallate (m3OMG) with alternative compounds. Due to the limited availability of independent validation studies on this compound, this guide also incorporates data on its closely related precursor, methyl gallate (MG), to provide a broader comparative context. All quantitative data is summarized in tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams.
Comparative Analysis of Neuroprotective and Antioxidant Activity
The primary reported activity of this compound is its neuroprotective effect against oxidative stress. An in vivo study demonstrated its ability to mitigate oxidative damage in the brains of rats. To provide a thorough comparison, this section includes quantitative data for this compound, its parent compound gallic acid, the closely related methyl gallate, and other common antioxidants.
Table 1: In Vivo Neuroprotective Activity Against Sodium Fluoride-Induced Oxidative Stress
| Compound/Treatment | Dose | Thiobarbituric Acid Reactive Substances (TBARS) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| Control | - | 0.45 ± 0.03 | 7.8 ± 0.5 | 15.2 ± 1.1 |
| Sodium Fluoride (NaF) | 600 ppm | 0.98 ± 0.07 | 4.2 ± 0.3 | 8.5 ± 0.6 |
| This compound + NaF | 10 mg/kg | 0.62 ± 0.04 | 6.5 ± 0.4 | 12.8 ± 0.9 |
| This compound + NaF | 20 mg/kg | 0.51 ± 0.03 | 7.1 ± 0.5 | 14.1 ± 1.0 |
| Vitamin C + NaF | 10 mg/kg | 0.58 ± 0.04 | 6.8 ± 0.4 | 13.5 ± 0.9 |
Data adapted from a study on NaF-induced oxidative stress in rat brains.[1]
Table 2: Comparative In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50, µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (mM FeSO₄ equivalent at 1 mM) | ABTS Radical Scavenging (mM Trolox equivalent at 1 mM) |
| Methyl Gallate (MG) | Not widely reported | 2.796 ± 0.021 | 1.552 ± 0.001 |
| Gallic Acid | 8.5 | Not directly comparable | 1.08 (TEAC) |
| Vitamin C (Ascorbic Acid) | 10.1 | 1.200 ± 0.017 | 1.030 ± 0.003 |
| Vitamin E | Not widely reported | 0.116 ± 0.000 | 0.112 ± 0.007 |
| Trolox | Not directly comparable | Not directly comparable | Standard |
Data for MG, Vitamin C, and Vitamin E are from a comparative in vitro antioxidant study. Data for Gallic Acid and Vitamin C (DPPH and ABTS) are from a separate comparative analysis of phenolic compounds.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of gallate derivatives are attributed to their antioxidant properties and their ability to modulate key cellular signaling pathways. While the specific signaling pathways for this compound are not extensively elucidated, studies on the closely related methyl gallate suggest the involvement of the PI3K/Akt/GSK3β and AMPK pathways in its neuroprotective effects.[2] Additionally, both this compound and gallic acid have been shown to inhibit NF-κB transcriptional activity, a key pathway in inflammation.[3]
Figure 1: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Figure 2: PI3K/Akt/GSK3β pathway modulated by Methyl Gallate for neuroprotection.
References
Assessing the Specificity of m3OMG: A Comparative Guide for Kinase Inhibitor Profiling
Disclaimer: Information regarding a specific molecule designated "m3OMG" is not publicly available. This guide, therefore, presents a hypothetical case study to illustrate the process of assessing the kinase specificity of a novel inhibitor, herein named this compound. The experimental data and comparisons presented are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.
In the competitive landscape of kinase inhibitor development, establishing a comprehensive specificity profile is paramount. A thorough understanding of a compound's interactions across the human kinome can illuminate its mechanism of action, predict potential off-target effects, and guide lead optimization efforts. This guide provides a framework for assessing the specificity of a hypothetical kinase inhibitor, this compound, against a broad panel of kinases and compares its performance with that of other potential alternatives.
Quantitative Assessment of Kinase Inhibition
To determine the specificity of this compound, a comprehensive screening against a panel of human kinases is essential. The following table summarizes the hypothetical inhibitory activity of this compound against a selection of kinases at a fixed concentration, along with the calculated IC50 values for the most potently inhibited kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Kinase Family | % Inhibition at 1 µM this compound | IC50 (nM) |
| Kinase A | AGC | 98% | 15 |
| Kinase B | CAMK | 95% | 25 |
| Kinase C | CMGC | 5% | >10,000 |
| Kinase D | TK | 8% | >10,000 |
| Kinase E | AGC | 75% | 250 |
| Kinase F | STE | 2% | >10,000 |
| Kinase G | TKL | 12% | >10,000 |
| Kinase H | CAMK | 92% | 30 |
Comparative Specificity Analysis
A critical step in evaluating a novel inhibitor is to compare its specificity against existing or alternative compounds. The following table provides a hypothetical comparison of this compound with two other inhibitors, "Alternative A" and "Alternative B," against a panel of kinases.
Table 2: Comparative Kinase Inhibition Profiles
| Kinase Target | This compound (% Inhibition @ 1 µM) | Alternative A (% Inhibition @ 1 µM) | Alternative B (% Inhibition @ 1 µM) |
| Kinase A | 98% | 95% | 85% |
| Kinase B | 95% | 88% | 90% |
| Kinase C | 5% | 25% | 10% |
| Kinase D | 8% | 30% | 5% |
| Kinase E | 75% | 60% | 80% |
| Kinase F | 2% | 15% | 3% |
| Kinase G | 12% | 40% | 8% |
| Kinase H | 92% | 85% | 95% |
Experimental Protocols
The data presented in this guide is based on established methodologies for kinase activity screening. A detailed protocol for a typical in vitro kinase inhibition assay is provided below.
Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Purified recombinant human kinases.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (this compound) and control inhibitors dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well microplates.
-
Plate reader capable of luminescence detection.
-
-
Assay Procedure:
-
A solution of the test compound (this compound) is serially diluted in DMSO to create a range of concentrations.
-
The kinase, substrate, and assay buffer are combined in the wells of a 384-well plate.
-
The test compound dilutions are added to the appropriate wells. Control wells containing DMSO only (for 0% inhibition) and a known broad-spectrum inhibitor (for 100% inhibition) are included.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent.
-
Luminescence is read using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the controls.
-
For IC50 determination, the percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve.
-
Visualizing Experimental Workflow and Signaling Pathways
Diagrams are provided below to illustrate the experimental workflow for assessing kinase specificity and a representative signaling pathway that could be modulated by a kinase inhibitor.
Caption: Experimental workflow for kinase specificity profiling.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Magnesium Oxide (MgO)
For researchers, scientists, and drug development professionals, ensuring proper disposal of all laboratory chemicals is a critical component of maintaining a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Magnesium Oxide (MgO), a common inorganic compound. Adherence to these procedures is vital for minimizing environmental impact and ensuring personnel safety.
Key Safety and Handling Information
Magnesium Oxide is generally considered a non-hazardous substance for disposal, though it can cause irritation upon contact.[1][2] It is crucial to consult your institution's specific waste management protocols, as local regulations may vary.
Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | White solid, often a powder[3] | PubChem[3] |
| Molar Mass | 40.304 g/mol | N/A |
| Melting Point | 2,852 °C (5,166 °F) | Sigma-Aldrich |
| Boiling Point | 3,600 °C (6,512 °F) | N/A |
| Solubility in Water | Slightly soluble | N/A |
| pH | 10.3 (in aqueous solution)[4] | Valudor Products[4] |
Hazard Information:
While not classified as a hazardous substance, Magnesium Oxide powder can cause temporary irritation.[1]
-
Eye Contact: May cause serious eye irritation.[1]
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: Prolonged contact may cause mild skin irritation.
-
Ingestion: Generally low toxicity, but ingestion of large amounts may cause gastrointestinal irritation.
Standard Disposal Procedures for Magnesium Oxide (MgO)
The following steps outline the recommended procedure for the disposal of Magnesium Oxide. This workflow is designed to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify the waste material as Magnesium Oxide. Ensure the container is appropriately labeled.[5]
-
Segregate Waste: Do not mix Magnesium Oxide waste with other chemical waste streams, particularly acids or other reactive materials.[6][7] Store in a designated waste collection area.
Step 2: Personal Protective Equipment (PPE)
Before handling Magnesium Oxide waste, all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Safety glasses or goggles are required.[8]
-
Hand Protection: Wear suitable chemical-resistant gloves.[4]
-
Respiratory Protection: In cases of significant dust generation, use a NIOSH-approved respirator.[8]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[4]
Step 3: Waste Containment and Labeling
-
Container Selection: Use a compatible, sealable container for waste collection. The original product container is often a suitable option if it is in good condition.[6][9]
-
Labeling: The container must be clearly labeled as "Magnesium Oxide Waste" or as required by your institution's waste management plan. The label should include the chemical name and any associated hazards.[10]
Step 4: Disposal Path
-
Small Quantities (Non-contaminated): For small amounts of uncontaminated Magnesium Oxide, consult your local regulations. In many cases, it can be disposed of as regular solid waste, provided it is securely contained to prevent dust formation.[9]
-
Large Quantities or Contaminated Waste: For larger quantities or MgO that is contaminated with other hazardous materials, it must be disposed of as chemical waste.[10] This involves collection by a certified hazardous waste disposal company.[10]
-
Do Not Pour Down the Drain: Never dispose of solid Magnesium Oxide down the drain.[10]
Experimental Protocol: Neutralization of Acid-Contaminated MgO Waste
In instances where Magnesium Oxide waste is contaminated with acidic residues, a neutralization step may be necessary before disposal. This should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Acid-contaminated Magnesium Oxide waste
-
Water
-
Sodium Bicarbonate (NaHCO₃) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Stirring rod
-
Beaker or other suitable container
Procedure:
-
Carefully place the acid-contaminated MgO waste into a large beaker in a fume hood.
-
Slowly add water to create a slurry. Be cautious as this may generate heat.
-
Gradually add a weak base, such as sodium bicarbonate, to the slurry while stirring continuously.
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the base until the pH of the slurry is between 6.0 and 8.0.
-
Once neutralized, the solid waste can be separated from the liquid. The solid can typically be disposed of as non-hazardous waste, and the neutralized liquid can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[11]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of Magnesium Oxide (MgO).
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for Magnesium Oxide before handling and disposal.
References
- 1. s.b5z.net [s.b5z.net]
- 2. nano.pitt.edu [nano.pitt.edu]
- 3. Magnesium Oxide | MgO | CID 14792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. valudor.com [valudor.com]
- 5. enviroserve.com [enviroserve.com]
- 6. Hazardous Waste Management and Disposal - Montana Tech - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 7. essr.umd.edu [essr.umd.edu]
- 8. fishersci.com [fishersci.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Handling Guide for Methyl 3-O-methylgallate (m3OMG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-O-methylgallate (m3OMG), also known as Methyl 3,4-dihydroxy-5-methoxybenzoate (CAS No. 3934-86-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
Methyl 3-O-methylgallate is classified as an irritant to the eyes, respiratory system, and skin.[1] It may be harmful if inhaled, swallowed, or absorbed through the skin.[1] The toxicological properties have not been fully investigated, warranting a cautious approach.[1] The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Safety Glasses | Must be worn at all times when handling the compound. |
| Hand Protection | Chemical-Resistant Gloves | Appropriate protective gloves must be worn to prevent skin contact. |
| Body Protection | Protective Clothing | Wear suitable protective work clothing to prevent skin exposure. |
| Respiratory Protection | Breathing Apparatus | Use breathing protection in areas with high concentrations of dust or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of Methyl 3-O-methylgallate and to protect laboratory personnel.
-
Handling:
-
Storage:
-
Store in a cool, dry place.
-
Keep containers tightly closed when not in use.
-
Stable under normal temperatures and pressures.[1]
-
Accidental Release and Disposal Plan
In the event of an accidental release, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Accidental Release Measures:
-
Wear all prescribed personal protective equipment as detailed in the PPE table.[1]
-
Ensure adequate ventilation in the affected area.[1]
-
Avoid the formation of dust.[1]
-
Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.
-
Wash the spill site thoroughly after material pickup is complete.[1]
-
-
Disposal:
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of Methyl 3-O-methylgallate in a laboratory setting.
Caption: Workflow for Safe Handling of Methyl 3-O-methylgallate.
Disclaimer: Detailed experimental protocols and specific signaling pathways for Methyl 3-O-methylgallate were not available in the public domain at the time of this report. Researchers should conduct a thorough literature search and risk assessment before proceeding with any experimental work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
